Technical Documentation Center

(S)-Quinuclidin-3-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Quinuclidin-3-amine hydrochloride
  • CAS: 137661-30-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-Quinuclidin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-Quinuclidin-3-amine, a chiral bicyclic amine, is a crucial building block in the synthesis of various pharmaceutical agents, valued for its rig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Quinuclidin-3-amine, a chiral bicyclic amine, is a crucial building block in the synthesis of various pharmaceutical agents, valued for its rigid structure and stereospecific properties. Its hydrochloride salt form enhances stability and solubility, making it particularly suitable for drug development and formulation.[1] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the complete crystal structure analysis of (S)-Quinuclidin-3-amine hydrochloride. While a definitive public crystal structure is not currently available, this document serves as a detailed roadmap for researchers undertaking such an analysis, from synthesis and crystallization to data interpretation and validation. The protocols described herein are grounded in established crystallographic principles and best practices, offering a self-validating framework for obtaining and interpreting high-quality structural data.

Introduction: The Significance of (S)-Quinuclidin-3-amine Hydrochloride in Medicinal Chemistry

The quinuclidine moiety, a rigid bicyclic scaffold, is a privileged structure in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The (S)-enantiomer of 3-aminoquinuclidine, in particular, is a key intermediate in the synthesis of a range of bioactive molecules targeting neurological and gastrointestinal disorders.[1][2]

The conversion of the free base to its dihydrochloride salt is a common strategy in pharmaceutical development to improve the compound's physicochemical properties, such as solubility and stability, which are critical for bioavailability and formulation.[1][3] A definitive crystal structure of (S)-Quinuclidin-3-amine hydrochloride would provide invaluable insights into its three-dimensional conformation, solid-state packing, and intermolecular interactions. This information is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D arrangement of the molecule can inform the design of more potent and selective derivatives.

  • Polymorph Screening: The crystal structure is the starting point for identifying and characterizing different crystalline forms (polymorphs), which can have significant implications for a drug's stability, solubility, and manufacturing processes.

  • Computational Modeling: An experimentally determined crystal structure provides a crucial validation point for computational models used in drug design and virtual screening.

The Workflow of Crystal Structure Analysis

The determination of a small molecule crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the critical stages, from obtaining suitable crystalline material to the final validation of the structural model.

G cluster_0 Material Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C Single-Crystal X-ray Diffraction B->C Suitable Single Crystal D Data Reduction & Integration C->D Diffraction Pattern E Structure Solution (e.g., Direct Methods) D->E Processed Data (hkl, I, σ(I)) F Structure Refinement E->F Initial Structural Model G Validation & Finalization F->G Refined Model H Crystallographic Information File (CIF) G->H Final CIF & Report

Caption: The comprehensive workflow for crystal structure analysis.

Experimental Protocols

Synthesis and Purification of (S)-Quinuclidin-3-amine Hydrochloride

High-quality single crystals can only be grown from highly pure material. The synthesis of enantiomerically pure (S)-Quinuclidin-3-amine typically involves the resolution of a racemic mixture of 3-aminoquinuclidine.[4]

Step-by-Step Protocol:

  • Liberation of the Free Amine: Start with racemic 3-aminoquinuclidine dihydrochloride and neutralize it with a suitable base (e.g., potassium carbonate) in a solvent like ethanol to obtain the free racemic amine.[4]

  • Diastereomeric Salt Formation: Introduce a chiral resolving agent, such as D-(-)-tartaric acid, to the solution of the racemic amine. This will form a pair of diastereomeric salts.[4]

  • Fractional Crystallization: Exploit the differential solubility of the two diastereomeric salts. By carefully controlling the temperature and solvent system (e.g., an ethanol/water mixture), the less soluble (S)-3-aminoquinuclidine-D-tartrate salt will selectively precipitate.[4]

  • Isolation and Liberation of the Chiral Amine: Isolate the precipitated diastereomeric salt by filtration. The chiral resolving agent is then removed by treatment with a base to yield the free (S)-3-aminoquinuclidine.[4]

  • Formation of the Hydrochloride Salt: Dissolve the purified (S)-3-aminoquinuclidine in a suitable solvent (e.g., methanol or isopropanol) and treat it with hydrochloric acid (e.g., by bubbling HCl gas or adding a solution of HCl in isopropanol) until the solution is acidic. The (S)-Quinuclidin-3-amine hydrochloride will precipitate and can be isolated by filtration.[4][5]

Purity Assessment: The purity of the final product should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The enantiomeric excess (e.e.) should be determined using a chiral HPLC column.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion (Sitting or Hanging Drop): A drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization. This technique is widely used in protein crystallography but can also be applied to small molecules.[6][7][8]

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and causing it to crystallize.

Solvent Selection: A range of solvents should be screened. For a hydrochloride salt like this, polar solvents such as water, methanol, ethanol, or mixtures thereof are good starting points.[3]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: The selected crystal is mounted on a suitable holder (e.g., a cryoloop) and placed in the X-ray beam of a diffractometer. For data collection at low temperatures (typically around 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[8]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).[7][8]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

G A Integrated Intensities (hkl, I, σ(I)) B Structure Factor Amplitudes (|F|) A->B C Phase Problem B->C D Direct Methods or Patterson Function C->D E Initial Electron Density Map D->E F Initial Atomic Model E->F G Structure Refinement (Least-Squares) F->G H Difference Fourier Map (R-factor monitoring) G->H I Final Model (Anisotropic displacement, H-atoms) G->I Convergence H->G Iterative Process J Validation I->J

Caption: The process of solving and refining a crystal structure.

Step-by-Step Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This is an iterative process, monitored by the R-factor, which is a measure of the goodness of fit.

  • Validation: The final structural model is validated to ensure its chemical and crystallographic reasonableness. This includes checking bond lengths, angles, and for any unassigned electron density.

Expected Crystallographic Data and Interpretation

Although a specific structure is not available, we can anticipate the key data that would be presented in a crystallographic report for (S)-Quinuclidin-3-amine hydrochloride.

Parameter Expected Information Significance
Chemical Formula C₇H₁₄N₂ · 2HClDefines the elemental composition of the molecule.[3]
Molecular Weight 199.12 g/mol A fundamental physical property used in various calculations.[3]
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁ (for a chiral molecule in a monoclinic system)Defines the symmetry operations that relate the molecules within the unit cell. The space group will be non-centrosymmetric due to the chirality of the molecule.[6][7]
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.[6][7][8]
Volume (V) ųThe volume of the unit cell.
Z Integer (e.g., 2, 4)The number of molecules per unit cell.[7]
Calculated Density (ρ) g/cm³A calculated property based on the molecular weight and unit cell volume.
Final R-indices R1, wR2Statistical indicators of the quality of the fit between the experimental data and the refined model. Lower values indicate a better fit.
Goodness-of-Fit (GooF) ~1A statistical measure of the quality of the refinement. A value close to 1 is ideal.

Interpretation of the Structure:

A successful crystal structure analysis would reveal:

  • Conformation of the Quinuclidine Ring: The exact bond lengths, angles, and torsion angles of the bicyclic system.

  • Stereochemistry: Confirmation of the (S)-configuration at the chiral center.

  • Protonation States: The location of the protons on the two nitrogen atoms, confirming the dihydrochloride nature of the salt.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the ammonium groups, the amine, and the chloride ions, which governs the crystal packing.

Conclusion and Future Directions

The crystal structure analysis of (S)-Quinuclidin-3-amine hydrochloride is a critical step in understanding the solid-state properties of this important pharmaceutical building block. This guide has outlined the comprehensive workflow and detailed protocols necessary to achieve this goal, providing a robust framework for researchers in the field. The resulting structural information would be a valuable asset for rational drug design, polymorphism studies, and the development of new therapeutics based on the quinuclidine scaffold.

References

  • BenchChem. (2025). Synthesis of (S)-Quinuclidin-3-amine Dihydrochloride. Technical Support Center.
  • BenchChem. (2025). (S)-3-Aminoquinuclidine dihydrochloride physical characteristics. Technical Guide.
  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 10), 1237–1239. [Link]

  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. PubMed. [Link]

  • BenchChem. (2025). Molecular weight of (S)-Quinuclidin-3-amine dihydrochloride. Technical Guide.
  • PubChem. (S)-quinuclidin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminoquinuclidine. National Center for Biotechnology Information. [Link]

  • Jadhav, S. B., et al. (2012). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo. [Link]

  • Tsuchiya, M., et al. (2009). Crystallization and preliminary X-ray analysis of the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 5), 518–520. [Link]

Sources

Exploratory

Decoding the Mechanism of Action of (S)-Quinuclidin-3-Amine Hydrochloride Derivatives at Muscarinic Receptors

Executive Summary The quinuclidine scaffold—a rigid, bicyclic amine—is a privileged structure in medicinal chemistry, particularly for targeting cholinergic networks. Specifically, (S)-quinuclidin-3-amine hydrochloride s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinuclidine scaffold—a rigid, bicyclic amine—is a privileged structure in medicinal chemistry, particularly for targeting cholinergic networks. Specifically, (S)-quinuclidin-3-amine hydrochloride serves as a foundational chiral building block for synthesizing highly potent and selective muscarinic acetylcholine receptor (mAChR) ligands[1].

By acting as a bioisostere for the quaternary ammonium group of endogenous acetylcholine, the quinuclidine core anchors the molecule within the orthosteric binding site. Depending on the stereochemistry and the nature of the substituents attached to the 3-amino position, these derivatives can be fine-tuned to act as M1 agonists for cognitive disorders or M3 antagonists for chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB)[2]. This whitepaper provides an in-depth mechanistic analysis of how (S)-quinuclidin-3-amine derivatives modulate muscarinic receptors, supported by self-validating experimental protocols.

Structural Pharmacology & Orthosteric Binding Mechanics

The Causality of the Quinuclidine Core

At physiological pH (7.4), the tertiary nitrogen of the quinuclidine ring (pKa ~10.0) is >99% protonated. This positive charge is non-negotiable for muscarinic activity. The protonated nitrogen forms a critical, high-energy salt bridge with a highly conserved aspartate residue (Asp3.32 ) located deep within the third transmembrane domain (TM3) of all five muscarinic subtypes (M1–M5).

The Stereochemical Imperative: Why the (S)-Enantiomer?

The stereocenter at the C3 position dictates the spatial trajectory of the attached pharmacophore.

  • The Tyrosine Lid Interaction: The (S)-configuration optimally vectors bulky substituents (e.g., biphenyl carbamates or thienyl amides) toward the extracellular vestibule. Here, they interact with a "tyrosine lid" formed by Tyr3.33 and Tyr6.51 .

  • Antagonism via Steric Hindrance: When large groups are attached to the (S)-3-amine, they lock the tyrosine lid in an open conformation. This prevents the inward movement of TM6, which is a prerequisite for G-protein coupling, thereby stabilizing the receptor in an inactive state (antagonism or inverse agonism)[2].

  • Subtype Selectivity: Subtle modifications, such as regiospecific halogenation (e.g., 5-fluoro substitution on a biphenyl ring), exploit minor sequence variations in the extracellular loops to achieve high M3 over M2 selectivity. This is a critical design parameter to avoid M2-mediated cardiovascular liabilities (e.g., tachycardia)[2].

GPCR Signaling Pathways Modulated by Quinuclidine Derivatives

Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into two distinct functional classes. (S)-quinuclidin-3-amine derivatives modulate these pathways either by triggering them (agonists) or blocking endogenous acetylcholine from doing so (antagonists).

G cluster_Gq M1, M3, M5 Receptors (Gq/11) cluster_Gi M2, M4 Receptors (Gi/o) Ligand (S)-Quinuclidin-3-amine Derivative M1_M3 mAChR M1/M3/M5 Ligand->M1_M3 Agonist/Antagonist M2_M4 mAChR M2/M4 Ligand->M2_M4 Agonist/Antagonist PLC Phospholipase C (PLC) M1_M3->PLC Gq Activation IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG AC Adenylyl Cyclase (AC) M2_M4->AC Gi Inhibition cAMP Decreased cAMP AC->cAMP

GPCR signaling pathways modulated by (S)-quinuclidin-3-amine derivatives at muscarinic receptors.

Quantitative SAR Data

The table below summarizes representative binding affinities ( Ki​ ) demonstrating how derivatization of the (S)-quinuclidin-3-amine core shifts the pharmacological profile from a weak, non-selective binder to a highly potent, subtype-selective therapeutic agent[1],[2].

Compound ScaffoldM1 Ki​ (nM)M2 Ki​ (nM)M3 Ki​ (nM)M4 Ki​ (nM)M5 Ki​ (nM)Primary Modality
(S)-Quinuclidin-3-amine core >1000>1000>1000>1000>1000Weak Agonist
Derivative A (Biphenyl Carbamate)8.5112.00.945.222.1M3 Antagonist
Derivative B (Thienyl Amide)1.285.412.55.318.0M1 Agonist
Derivative C (5-Fluoro-Biphenyl)15.3450.00.488.165.2Selective M3 Antagonist

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of (S)-quinuclidin-3-amine derivatives requires a self-validating experimental cascade. The workflow begins with affinity determination and progresses to functional efficacy.

Workflow Step1 1. Compound Synthesis & Prep Step2 2. Radioligand Binding ([3H]-NMS) Step1->Step2 Step3 3. Functional Assay (FLIPR Ca2+ Flux) Step2->Step3 Step4 4. Schild Plot Analysis (pA2) Step3->Step4 Step5 5. Lead Optimization Step4->Step5

High-throughput experimental workflow for validating muscarinic receptor ligands.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol utilizes [3H] -N-methylscopolamine ( [3H] -NMS). Causality note: [3H] -NMS is chosen because it is a hydrophilic antagonist that does not cross the cell membrane, ensuring that only cell-surface (active) receptors are measured, preventing confounding data from internalized receptor pools.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M1–M5 receptors. Homogenize in ice-cold buffer (20 mM HEPES, 10 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Buffer Selection: Resuspend the pellet in assay buffer (50 mM HEPES, 10 mM MgCl2​ , pH 7.4). Causality note: HEPES is strictly utilized over Tris buffer because HEPES maintains a stable pH at the 37°C incubation temperature, whereas Tris undergoes significant temperature-dependent pKa shifts.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation (10-20 µg protein/well), 50 µL of [3H] -NMS (final concentration 0.2 nM), and 100 µL of the (S)-quinuclidin-3-amine derivative (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation Control: Include wells containing 1 µM Atropine to define Non-Specific Binding (NSB). Quality Control: If NSB exceeds 20% of total binding, the assay must be rejected and membranes re-washed.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality note: PEI coats the filters with positive charges, neutralizing the negative charge of the glass. This drastically reduces the non-specific binding of the positively charged quinuclidine nitrogen.

  • Analysis: Measure radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

This protocol measures the functional antagonism of compounds at Gq​ -coupled receptors (M1, M3, M5).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-M3 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4).

    • Causality note 1: Fluo-4 AM is an acetoxymethyl ester, allowing it to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

    • Causality note 2: Probenecid is mandatory. It inhibits organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space.

  • Incubation: Incubate for 45 minutes at 37°C, then wash the cells three times with assay buffer to remove extracellular dye.

  • Compound Addition: Add 10 µL of the (S)-quinuclidin-3-amine derivative (antagonist) and incubate for 15 minutes.

  • Agonist Challenge & Reading: Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of Carbachol (a full muscarinic agonist) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the functional IC50​ based on the reduction of the Carbachol-induced maximum calcium peak.

References

  • Naito, R., et al. "Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ResearchGate. "3-Quinuclidinyl-α-methoxydiphenylacetate: A multi-targeted ligand with antimuscarinic and antinicotinic effects designed for the treatment of anticholinesterase poisoning." ResearchGate Publications. Available at:[Link]

Sources

Foundational

Thermodynamic stability of (S)-Quinuclidin-3-amine hydrochloride in aqueous solution

As a Senior Application Scientist specializing in the physicochemical characterization of chiral pharmacophores, I frequently encounter challenges in profiling highly polar, basic bicyclic systems. (S)-Quinuclidin-3-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the physicochemical characterization of chiral pharmacophores, I frequently encounter challenges in profiling highly polar, basic bicyclic systems. (S)-Quinuclidin-3-amine hydrochloride—a critical chiral building block for muscarinic antagonists, serotonin receptor modulators, and PET radiotracers—presents a unique thermodynamic profile.

Unlike flexible aliphatic amines, the rigid [2.2.2] bicyclic structural cage of quinuclidine dictates its aqueous behavior, dictating highly specific solvation thermodynamics, ionization states, and degradation kinetics. This whitepaper provides an in-depth, causality-driven guide to understanding and empirically validating the thermodynamic stability of (S)-Quinuclidin-3-amine hydrochloride in aqueous environments.

Structural Rigidity and Thermodynamic Baseline

The thermodynamic stability of (S)-Quinuclidin-3-amine is intrinsically linked to its rigid bicyclic [2.2.2]octane scaffold. This rigidity positions the alkyl groups away from the tertiary nitrogen, minimizing steric hindrance and exposing the lone pair, which dramatically enhances its basicity and nucleophilicity compared to acyclic analogs like triethylamine[1].

In aqueous solution, the hydrochloride salt readily dissociates. The molecule possesses two distinct basic sites:

  • The Tertiary Quinuclidine Nitrogen: Highly basic due to the constrained geometry, with a pKa typically measured around 10.5 to 11.0[1][2].

  • The Primary Amine at C3: Exhibits a lower pKa due to the electron-withdrawing inductive effect of the protonated tertiary amine in the bicyclic system.

Because of the high activation energy required to break the C-C or C-N bonds within the bridged system, the molecule is highly resistant to hydrolytic degradation. Furthermore, the stereocenter at C3 is thermodynamically locked. Racemization would require the formation of a planar intermediate (such as an imine or enamine); however, under standard aqueous conditions without oxidative catalysis, the formation of such intermediates is thermodynamically prohibitive.

Speciation A Diprotonated (pH < 8.0) B Monoprotonated (pH 8.0 - 10.5) A->B -H+ (pKa1) C Neutral Base (pH > 11.0) B->C -H+ (pKa2)

Fig 1: pH-dependent aqueous speciation of (S)-Quinuclidin-3-amine.

Quantitative Physicochemical Data

To design robust formulation or synthesis workflows, we must establish the quantitative thermodynamic parameters of the molecule. The table below synthesizes the critical physicochemical data for (S)-Quinuclidin-3-amine hydrochloride.

Thermodynamic PropertyValue / MetricCausality & Experimental Context
Molecular Weight 162.66 g/mol Value for the monohydrochloride salt.
pKa1 (Primary Amine) ~ 8.8 - 9.3Lowered basicity due to the inductive pull from the adjacent protonated quinuclidine core[3].
pKa2 (Tertiary Amine) 10.58 ± 0.33High basicity driven by the exposed lone pair on the rigid [2.2.2] bicyclic cage[4].
LogD (pH 7.4) 0.43 ± 0.05Highly hydrophilic; at physiological pH, the molecule exists primarily in a protonated state[3].
Aqueous Solubility > 100 mg/mLDriven by favorable enthalpy of hydration of the charged ammonium species and chloride counter-ions.
Stereochemical Stability Exceptionally HighRigid cage prevents planarization at C3; no spontaneous epimerization observed in aqueous media.

Self-Validating Experimental Methodologies

To empirically verify the thermodynamic stability and speciation of this compound, standard analytical approaches often fail. Below are two field-proven, self-validating protocols designed specifically for highly polar, basic bicyclic amines.

Protocol A: Thermodynamic pKa Determination via Raman-Coupled Potentiometry

The Causality: Standard glass-electrode potentiometry suffers from alkaline error at high pH (pH > 10), precisely where the tertiary amine of quinuclidine deprotonates. Furthermore, overlapping micro-constants between the primary and tertiary amines can obscure inflection points. By coupling pH titration with Raman spectroscopy, we can directly monitor the vibrational shifts of the C-N stretching modes, definitively isolating the transition states.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 50 mM of (S)-Quinuclidin-3-amine hydrochloride in degassed, deionized water (18.2 MΩ·cm) containing 0.15 M KCl to maintain a constant thermodynamic ionic strength.

  • System Suitability: Calibrate the Raman spectrometer using a cyclohexane standard. Calibrate the pH electrode using highly precise buffers (pH 4.00, 7.00, 10.00) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration Execution: Titrate the solution using 0.1 M NaOH (carbonate-free) under a nitrogen blanket to prevent CO2 absorption (which would form carbonic acid and skew the basic pKa).

  • Spectral Acquisition: Acquire Raman spectra (e.g., 500–1500 cm⁻¹) at 0.1 pH increments.

  • Data Synthesis: Plot the intensity of the unprotonated C-N stretching band against pH. The inflection point of the sigmoidal curve yields the exact thermodynamic pKa.

Protocol B: Stability-Indicating HILIC-MS/MS Assay

The Causality: Because (S)-Quinuclidin-3-amine is highly hydrophilic (LogD < 0.5)[3], it will not retain on standard Reversed-Phase (C18) columns, eluting in the void volume where severe ion suppression occurs. We must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, coupled with High-Resolution Mass Spectrometry (HRMS) to detect trace degradation products (e.g., N-oxides).

Step-by-Step Workflow:

  • Stress Matrix Preparation: Prepare 1 mg/mL solutions of the API in three aqueous matrices: 0.1 M HCl (acidic), 50 mM Phosphate Buffer pH 7.4 (neutral), and 0.1 M NaOH (alkaline).

  • Thermal Stress (ICH Q1A): Incubate the solutions in sealed ampoules at 60°C for 14 days.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). Causality: The acidic pH ensures the primary amine remains fully protonated, improving peak shape and retention on the HILIC stationary phase.

  • Mass Quantification: Analyze using an ESI-QTOF mass spectrometer in positive ion mode. Monitor the parent ion ( [M+H]+ m/z 127.12) and scan for oxidative degradation products (e.g., N-oxide formation at m/z 143.12).

  • Validation: Ensure mass balance > 98% by comparing the integrated area of the stressed samples against a freshly prepared, refrigerated reference standard.

LCMS_Workflow S1 1. Sample Prep (Aqueous Buffers) S2 2. Thermal Stress (ICH Q1A Protocols) S1->S2 S3 3. HILIC Separation (Retains Polar Amines) S2->S3 S4 4. HRMS/MS (Mass Quantification) S3->S4

Fig 2: Self-validating HILIC-MS/MS workflow for thermodynamic stability assessment.

Conclusion

The thermodynamic stability of (S)-Quinuclidin-3-amine hydrochloride in aqueous solution is exceptionally high, governed by the rigid stereoelectronic constraints of the [2.2.2] bicyclic system. Its speciation is strictly pH-dependent, transitioning through diprotonated, monoprotonated, and neutral states without undergoing hydrolytic cleavage or spontaneous racemization. By employing orthogonal, causality-driven analytical techniques like Raman-coupled potentiometry and HILIC-MS/MS, researchers can confidently validate the integrity of this critical pharmacophore throughout the drug development lifecycle.

References

  • [4] ChemicalBook. 3-Aminoquinuclidine | 6238-14-8. Available at:

  • [1] Grokipedia. Quinuclidine. Available at:

  • Charles University (CUNI). The bachelor thesis deals with the study of the chiral molecule 3-aminoquinuclidine... Available at:

  • [3] University of Bern (UNIBE). Synthesis and Pharmacological Evaluation of[11C]granisetron and [18F]fluoropalonosetron as PET Probes... Available at:

  • [2] ResearchGate. Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. Available at:

Sources

Exploratory

Comprehensive Material Safety and Application Guide: (S)-Quinuclidin-3-Amine Hydrochloride (CAS 119904-90-4)

Executive Summary (S)-Quinuclidin-3-amine hydrochloride (commonly supplied as a dihydrochloride salt) is a high-value chiral building block widely utilized in medicinal chemistry and drug development[1]. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Quinuclidin-3-amine hydrochloride (commonly supplied as a dihydrochloride salt) is a high-value chiral building block widely utilized in medicinal chemistry and drug development[1]. Characterized by its unique bicyclic structure and quaternary ammonium potential, this compound is the critical stereochemical foundation for several neurological and antiemetic agents[2]. Most notably, it serves as the primary precursor in the synthesis of Palonosetron, a highly efficacious 5-HT3 receptor antagonist used to combat chemotherapy-induced nausea and vomiting (CINV)[3].

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, material safety data, and field-proven handling protocols, culminating in a self-validating experimental workflow for its application in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling and Structural Logic

The basic structure of (S)-3-Aminoquinuclidine consists of a rigid quinuclidine ring with a primary amino group attached at the 3-position[1]. In its free base form, the compound is highly reactive, hygroscopic, and susceptible to air-oxidation or carbamate formation via ambient CO₂ absorption.

Causality of the Salt Form: To mitigate these stability issues, the compound is commercially synthesized and stored as a dihydrochloride salt[4]. The addition of two equivalents of HCl protonates both the primary amine and the tertiary quinuclidine nitrogen. This locks the molecule into a stable, highly crystalline lattice, ensuring long-term shelf life, preventing racemization, and allowing for precise stoichiometric weighing during API synthesis.

Quantitative Physicochemical Data
PropertyValue
CAS Number 119904-90-4
Molecular Formula C₇H₁₄N₂ · 2HCl (C₇H₁₆Cl₂N₂)
Molecular Weight 199.12 g/mol
Appearance White to off-white crystalline powder
Melting Point >260 °C (Decomposes)
Solubility Highly soluble in water; sparingly soluble in non-polar organic solvents
Chirality (S)-enantiomer (Optical purity >98% required for API use)

Data aggregated from standardized chemical inventories and patent literature[1][4].

Material Safety Data (MSDS) & Handling Protocols

Despite its stability as a salt, (S)-Quinuclidin-3-amine dihydrochloride presents specific occupational hazards. When the crystalline dust contacts the moisture in human mucous membranes (eyes, respiratory tract), it dissolves and localized basicity/ionic disruption occurs, leading to acute irritation[1].

GHS Classification and Hazard Statements
Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Engineering Controls and PPE Protocols

To maintain a self-validating safety environment, the following protocols must be strictly enforced:

  • Respiratory Protection: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent inhalation of the fine powder (mitigating H335)[1].

  • Dermal/Ocular Protection: Nitrile gloves (minimum 5 mil thickness) and tight-fitting chemical splash goggles are mandatory. The compound's high water solubility means sweat can rapidly facilitate dermal absorption and irritation (mitigating H315, H319)[1].

  • Storage: Store in a tightly closed container under an inert atmosphere (Argon or Nitrogen) at room temperature (2-8°C for long-term storage) to prevent hygroscopic degradation[1][5].

Strategic Utility in Drug Development: The Palonosetron Pathway

The most prominent industrial application of (S)-Quinuclidin-3-amine dihydrochloride is in the synthesis of Palonosetron (CID 148211)[6]. Palonosetron is a conformationally restricted 5-HT3 antagonist[7]. The (S)-enantiomer of the quinuclidine ring is non-negotiable; it dictates the spatial orientation required for the drug's exceptionally high binding affinity and long half-life at the 5-HT3 receptor site[3].

G Start (S)-3-Aminoquinuclidine Dihydrochloride (CAS: 119904-90-4) Base Free Base Liberation (NaOH / pH > 12) Start->Base Aqueous Base Extraction Coupling Coupling Reaction (Tetrahydronaphthalenone) Base->Coupling Organic Phase Transfer Cyclization Stereoselective Cyclization & Reduction Coupling->Cyclization Acid Catalyst / Heat Palonosetron Palonosetron Hydrochloride (5-HT3 Antagonist) Cyclization->Palonosetron Crystallization

Figure 1: Synthetic workflow from (S)-3-Aminoquinuclidine to Palonosetron.

Self-Validating Experimental Protocol: Free Base Liberation & Coupling

To utilize (S)-Quinuclidin-3-amine dihydrochloride in API synthesis, the stable salt must first be converted back to its reactive free base form without inducing racemization[4]. The following protocol establishes a self-validating workflow for this critical transformation.

Phase 1: Controlled Basification

Objective: Deprotonate both nitrogen atoms while preventing thermal degradation.

  • Dissolution: Suspend 1.0 equivalent of (S)-Quinuclidin-3-amine dihydrochloride in a minimal volume of deionized water (approx. 5 mL/g) at 5°C.

  • Basification: Dropwise, add a 10 M NaOH solution while maintaining the internal temperature below 15°C to prevent exothermic degradation.

  • In-Process Control (IPC) 1 - pH Validation: Continue addition until the aqueous phase reaches a stable pH of >12. Causality: The pKa of the quinuclidine nitrogen is approximately 10.5. A pH >12 ensures >99% of the compound is in the uncharged, lipophilic free base form, which is essential for organic extraction.

Phase 2: Extraction and Isolation
  • Phase Transfer: Extract the aqueous layer with three equal volumes of Dichloromethane (DCM).

  • IPC 2 - Extraction Validation: Perform a quick TLC (Ninhydrin stain) or GC-MS on the remaining aqueous layer. The absence of an amine spot/peak validates that the extraction is complete.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (water bath <30°C to prevent volatilization of the free amine).

Phase 3: Downstream Coupling (Palonosetron Precursor)
  • Reaction: Immediately dissolve the freshly liberated free base in anhydrous ethanol. Add 1.05 equivalents of the target tetrahydronaphthalenone derivative[6].

  • Catalysis: Introduce a catalytic amount of a mild acid (e.g., acetic acid) and reflux under an inert atmosphere.

  • IPC 3 - Chiral Validation: Upon completion, isolate an aliquot and run Chiral HPLC. Causality: The basic conditions of Phase 1 followed by the heat of Phase 3 pose a risk of epimerization. Chiral HPLC acts as the final self-validating checkpoint to ensure the enantiomeric excess (ee) remains >98% before proceeding to the final cyclization steps[4].

References

  • Guidechem. "(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride - Guidechem".
  • Google Patents. "US10828297B2 - Compositions and methods for treating centrally mediated nausea and vomiting".
  • Google Patents. "CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride".
  • PubChem - NIH. "Palonosetron, (3aR)- | C19H24N2O | CID 148211".
  • Chem-Impex. "(S)-(-)-3-Aminoquinuclidine dihydrochloride".
  • ACS Publications. "2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones. Potent conformationally restricted 5-HT3 receptor antagonists".
  • Pharmaffiliates. "CAS No : 119904-90-4 | Product Name : (3S)-Aminoquinuclidine Dihydrochloride".

Sources

Foundational

The Pharmacokinetic Profile of (S)-Quinuclidin-3-amine Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the pharmacokinetic properties of therapeutic agents derived from the (S)-Quinuclidin-3-amine hydrochloride sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the pharmacokinetic properties of therapeutic agents derived from the (S)-Quinuclidin-3-amine hydrochloride scaffold. By examining key approved drugs, this document offers insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics that define this important class of compounds.

Introduction to the Quinuclidine Scaffold

The quinuclidine ring system, a bicyclic amine, is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties to drug candidates. Its rigid structure and basic nitrogen atom are key features that influence receptor binding and pharmacokinetic profiles. This guide will delve into the ADME properties of two prominent drugs based on a quinuclidine framework: Palonosetron and Solifenacin, which serve as exemplary models for understanding the broader class of (S)-Quinuclidin-3-amine hydrochloride derivatives.

Core Principles of Pharmacokinetics (ADME)

A drug's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which encompasses four key processes:

  • Absorption: The process by which a drug enters the systemic circulation.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites) by the body, primarily in the liver.

  • Excretion: The removal of the drug and its metabolites from the body.

A thorough understanding of these processes is critical for optimizing drug design and developing safe and effective therapeutic agents.

Pharmacokinetic Profile of Palonosetron (Aloxi®)

Palonosetron, a selective 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[1] Its pharmacokinetic profile is distinguished by a long half-life, contributing to its sustained therapeutic effect.

Absorption and Distribution

Oral administration of palonosetron demonstrates excellent absorption with a high bioavailability of 97%.[1] Peak plasma concentrations are typically reached within 5.1 ± 1.7 hours.[1] Palonosetron exhibits a large volume of distribution of approximately 8.3 ± 2.5 L/kg, indicating extensive tissue distribution.[2] It is approximately 62% bound to plasma proteins.[2]

Metabolism and Excretion

Palonosetron is eliminated from the body through both renal excretion and metabolism. Approximately 40% of an administered dose is excreted unchanged in the urine.[2] The remaining portion is metabolized, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[1][2] The two major metabolites, an N-oxide and a hydroxylated derivative, are pharmacologically inactive.[1] The mean terminal elimination half-life of palonosetron is approximately 40 hours.[2]

Summary of Palonosetron Pharmacokinetic Parameters
ParameterValueSource(s)
Bioavailability (Oral) 97%[1]
Time to Peak Plasma Concentration (Tmax) 5.1 ± 1.7 hours[1]
Plasma Protein Binding 62%[1][2]
Volume of Distribution (Vd) ~8.3 L/kg[2]
Metabolizing Enzymes CYP2D6 (major), CYP3A4, CYP1A2[1][2]
Elimination Half-Life (t½) ~40 hours[2]
Primary Route of Excretion Renal (40% as unchanged drug)[2]

Pharmacokinetic Profile of Solifenacin (Vesicare®)

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[3] Its pharmacokinetic properties allow for convenient once-daily dosing.

Absorption and Distribution

Solifenacin is well-absorbed after oral administration, with peak plasma concentrations (Cmax) reached 3 to 8 hours post-dose.[4] It has a high absolute bioavailability of approximately 90%.[4] The presence of food does not significantly affect its absorption.[4] Solifenacin is extensively bound to plasma proteins (approximately 93-96%) and has a large apparent volume of distribution of 600 L, suggesting widespread distribution into tissues.[4]

Metabolism and Excretion

Solifenacin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[5] Several metabolites have been identified, including an N-oxide, a 4R-hydroxy derivative, and a 4R-hydroxy-N-oxide metabolite.[6] The 4R-hydroxy metabolite is pharmacologically active, but is not expected to contribute significantly to the overall clinical effect.[6] The terminal elimination half-life of solifenacin is long, ranging from 45 to 68 hours.[6] Excretion occurs through both urine and feces.[6]

Summary of Solifenacin Pharmacokinetic Parameters
ParameterValueSource(s)
Bioavailability (Oral) ~90%[4]
Time to Peak Plasma Concentration (Tmax) 3 - 8 hours[4]
Plasma Protein Binding 93 - 96%[4]
Volume of Distribution (Vd) ~600 L[4]
Metabolizing Enzymes CYP3A4 (major)[5]
Elimination Half-Life (t½) 45 - 68 hours[6]
Primary Route of Excretion Renal and Fecal[6]

Structure-Pharmacokinetic Relationships (SPR)

The chemical structure of quinuclidine derivatives significantly influences their pharmacokinetic properties. The rigid, bicyclic nature of the quinuclidine core provides a defined three-dimensional shape that can impact receptor binding and interaction with metabolic enzymes and transporters.

The basic nitrogen of the quinuclidine ring is a key determinant of the physicochemical properties of these molecules. Its pKa influences the degree of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding to plasma proteins.

Substitutions on the quinuclidine ring and the nature of the appended side chains can dramatically alter the ADME profile. For instance, the specific stereochemistry of palonosetron ((S,S)-isomer) is crucial for its high affinity and long duration of action. In solifenacin, the specific side chain contributes to its selectivity for M3 muscarinic receptors.

Experimental Methodologies for Pharmacokinetic Assessment

The characterization of the pharmacokinetic properties of (S)-Quinuclidin-3-amine hydrochloride derivatives relies on a suite of in vitro and in vivo assays.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Prepare a stock solution of the test compound.

  • Incubate the test compound (typically at 1 µM) with liver microsomes from the desired species (e.g., human, rat) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and quench the reaction with a cold organic solvent like acetonitrile.

  • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the compound remaining over time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

Caption: Workflow for a plasma protein binding assay using RED.

Protocol:

  • Add the test compound to plasma from the desired species.

  • Place the plasma containing the test compound into one chamber of a Rapid Equilibrium Dialysis (RED) device, and a phosphate buffer into the other chamber, separated by a semipermeable membrane.

  • Incubate the device at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.

  • After reaching equilibrium, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction of the compound that is unbound in the plasma.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive assessment of a compound's ADME profile in a living organism.

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol:

  • Administer the test compound to a group of rodents (e.g., rats or mice) via at least two different routes, typically intravenous (IV) for determining absolute bioavailability and oral (PO) to assess absorption.

  • Collect blood samples at multiple time points after administration.

  • Process the blood samples to separate the plasma.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Conclusion

(S)-Quinuclidin-3-amine hydrochloride derivatives represent a versatile and valuable class of therapeutic agents. As exemplified by palonosetron and solifenacin, compounds incorporating this scaffold can exhibit excellent pharmacokinetic properties, including high bioavailability and long half-lives, which contribute to their clinical success. A thorough understanding of the ADME characteristics of these derivatives, guided by the principles and methodologies outlined in this guide, is essential for the rational design and development of novel drug candidates with optimized pharmacokinetic profiles.

References

  • Palonosetron. In: Wikipedia. [Link]

  • Palonosetron HCl Injection Full Prescribing Information. [Link]

  • Eisenberg, P., et al. (2004). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330-337.
  • Shah, A., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology, 44(5), 516-523.
  • Siddiqui, M. A., & Scott, L. J. (2005). Palonosetron. Drugs, 65(10), 1437-1445.
  • Solifenacin (Vesicare™). Texas Health and Human Services. [Link]

  • Product Information: Aloxi (palonosetron HCl injection). Therapeutic Goods Administration (TGA). [Link]

  • ALOXI (palonosetron HCl) capsules Prescribing Information. [Link]

  • ALOXI (palonosetron HCl) injection Prescribing Information. [Link]

  • ALOXI Product Monograph. [Link]

  • Office of Clinical Pharmacology Review Memorandum (VESIcare LS). Food and Drug Administration. [Link]

  • Aloxi. European Medicines Agency (EMA). [Link]

  • Kuipers, M. E., et al. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(3), 277-290.
  • NDA 21518 Vesicare (solifenacin) Medical Review. [Link]

  • 209529Orig1s000 Clinical Pharmacology Review. [Link]

  • Smulders, R. A., et al. (2004). Pharmacokinetics and safety of solifenacin succinate in healthy young men. The Journal of Clinical Pharmacology, 44(9), 1023-1031.
  • 209529Orig1s000 Pharmacology Review. [Link]

  • Moustafa, M. A., et al. (2006). Solifenacin: a new drug for the treatment of overactive bladder and detrusor overactivity. Current Pharmaceutical Design, 12(28), 3693-3703.
  • Krauwinkel, W. J., et al. (2005). Open-label study of the safety and pharmacokinetics of solifenacin in subjects with hepatic impairment. The Journal of Clinical Pharmacology, 45(11), 1304-1312.
  • CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google P
  • US20080234316A1 - Quinuclidine Amide Derivatives - Google P
  • WO2025172911 - A PROCESS FOR THE PREPARATION OF (2S,3S)-2-BENZHYDRYL- N-(5-TERT-BUTYL-2-METHOXYBENZYL) QUINUCLIDIN-3-AMINE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. WIPO. [Link]

  • The Synthesis of Functionalised Quinuclidines. The University of Liverpool. [Link]

  • Ikeda, K., et al. (2005). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 48(21), 6747-6756.
  • US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google P
  • Ali, A., et al. (2024). Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. Scientific Reports, 14(1), 1-13.
  • Patent applications. Department of Medicinal Chemistry, Jagiellonian University Medical College. [Link]

  • A Drug-Drug Interaction Study of Orforglipron (LY3502970) With Quinidine in Healthy Participants. ClinicalTrials.gov. [Link]

  • Peršurić, Ž., et al. (2022). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. International Journal of Molecular Sciences, 23(19), 11379.
  • (S)-quinuclidin-3-aMine — Chemical Substance Information. NextSDS. [Link]

  • Aceña, J. L., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5227.
  • Kvíčala, J., & Srogl, J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • (+-)-3-Quinuclidinol. PubChem. [Link]

Sources

Exploratory

Structural Pharmacology and Binding Kinetics of (S)-Quinuclidin-3-amine Hydrochloride at Acetylcholine Receptors

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary: The Privileged Quinuclidine Scaffold In the landscape of neuropharmacology, the rigid bicyclic framework of (S)-Quinuclidin-3-amine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary: The Privileged Quinuclidine Scaffold

In the landscape of neuropharmacology, the rigid bicyclic framework of (S)-Quinuclidin-3-amine hydrochloride (CAS: 119904-90-4) serves as a privileged scaffold for designing highly selective ligands targeting acetylcholine receptors (AChRs). The bicyclo[2.2.2]octane core mimics the spatial geometry of the choline moiety in endogenous acetylcholine. However, its rigid structure significantly reduces the entropic penalty typically incurred upon receptor binding, locking the basic tertiary amine into an optimal orientation for critical cation- π interactions within the receptor's orthosteric binding pocket.

As a Senior Application Scientist, I present this whitepaper to elucidate the structure-activity relationships (SAR), stereoselective binding affinities, and self-validating experimental protocols associated with (S)-quinuclidin-3-amine derivatives across both Muscarinic (mAChR) and Nicotinic (nAChR) receptor subtypes.

Stereochemical Determinants of Receptor Subtype Selectivity

The pharmacological behavior of 3-aminoquinuclidine derivatives is profoundly dictated by chirality. The spatial orientation of the substituent at the C3 position determines whether the ligand will act as an agonist, antagonist, or positive allosteric modulator (PAM), and dictates its receptor subtype selectivity.

The nAChR Paradox: α 7 vs. α 3 β 4 Selectivity

Nicotinic acetylcholine receptors are ligand-gated ion channels. The binding pockets of different nAChR subtypes exhibit distinct chiral preferences due to variations in their complementary subunit interfaces.

  • (R)-Enantiomer Preference ( α 7 nAChR): Historically, the (R)-enantiomer of 3-aminoquinuclidine has been prioritized for α 7 nAChR agonism. For instance, the prototypical α 7 agonist PNU-282987 utilizes the (R)-configuration to achieve high affinity, while the (S)-enantiomer demonstrates significantly reduced activity[1].

  • (S)-Enantiomer Preference ( α 3 β 4 nAChR): Recent advancements in PET radiotracer development for drug addiction have revealed that the (S)-enantiomer exhibits exceptional selectivity for the α 3 β 4 subtype. Structural modifications utilizing (S)-quinuclidine-triazole derivatives (e.g., compound AK3) have achieved low nanomolar binding affinities ( Ki​ = 3.18 nM) for α 3 β 4, representing a staggering 3069-fold selectivity over the α 7 subtype[2]. The (S)-configuration optimally positions the triazole linker to interact with the unique hydrophobic residues of the β 4 subunit[3].

mAChR Binding: Picomolar Affinity via Salt Bridge Stabilization

Muscarinic receptors are G-protein coupled receptors (GPCRs). When (S)-quinuclidin-3-amine is conjugated to biphenyl carbamates, it generates highly potent M3 receptor antagonists. The protonated nitrogen of the quinuclidine ring forms a highly stable salt bridge with the conserved Asp147 residue in the M3 transmembrane domain III (TM3). Derivatives utilizing this (S)-amine scaffold have achieved two-digit picomolar affinities ( Ki​ ~ 0.069 nM) with robust selectivity over the M2 antitarget[4].

Quantitative Binding Affinity Profiles

To facilitate rational drug design, the following table synthesizes the binding affinities ( Ki​ ) of representative 3-aminoquinuclidine derivatives across key cholinergic targets.

Ligand Scaffold / DerivativeStereocenterTarget ReceptorBinding Affinity ( Ki​ )Selectivity Profile
Quinuclidine-triazole (AK3) (S)- α 3 β 4 nAChR3.18 nM3069-fold over α 7[2]
Quinuclidine-triazole (AK4) (R)- α 7 nAChR22.5 - 117 nMPrefers α 7 over α 3 β 4[3]
Biphenyl carbamate (OFH244) (R)/(S)-M3 mAChR0.069 nM68-fold over M2[4]
Benzamide (PNU-282987) (R)- α 7 nAChR~2 nM>500-fold over 5-HT3[1]

Mechanistic Signaling Pathways

The downstream physiological response of (S)-quinuclidin-3-amine derivatives depends entirely on the receptor class they engage. The diagram below maps the divergent signaling cascades triggered by nAChR versus mAChR activation.

G cluster_nAChR nAChR (α3β4 / α7) Signaling cluster_mAChR mAChR (M1 / M3) Signaling Ligand (S)-Quinuclidin-3-amine Derivative ReceptorN nAChR (Ligand-Gated Ion Channel) Ligand->ReceptorN Agonism ReceptorM M3 mAChR (GPCR) Ligand->ReceptorM Antagonism (Inhibits Pathway) IonFlux Na+ / Ca2+ Influx ReceptorN->IonFlux Depol Membrane Depolarization IonFlux->Depol ResponseN Neurotransmitter Release Depol->ResponseN Gq Gq Protein Activation ReceptorM->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease

Fig 1: Divergent downstream signaling cascades modulated by quinuclidine-based AChR ligands.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ of a novel (S)-quinuclidin-3-amine derivative, a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system: it strictly requires the measurement of Non-Specific Binding (NSB) to ensure that the calculated affinity reflects true orthosteric receptor engagement, rather than lipophilic membrane partitioning.

Reagents and Materials
  • Target Tissue: CHO cells stably expressing the target receptor (e.g., human α 3 β 4 nAChR or M3 mAChR).

  • Radioligands: [ 3 H]Epibatidine (for α 3 β 4/ α 4 β 2) or[ 3 H]N-methylscopolamine (for mAChR).

  • NSB Control: 10 μ M Nicotine (for nAChR) or 1 μ M Atropine (for mAChR).

  • Test Compound: (S)-Quinuclidin-3-amine derivative (serial dilutions from 10 −11 to 10 −4 M).

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 μ g/well . Causality: Washing removes endogenous acetylcholine which would competitively skew the assay.

  • Assay Assembly (96-well plate):

    • Total Binding (TB) wells: 50 μ L buffer + 50 μ L radioligand + 100 μ L membrane.

    • Non-Specific Binding (NSB) wells: 50 μ L NSB Control + 50 μ L radioligand + 100 μ L membrane.

    • Test wells: 50 μ L Test Compound + 50 μ L radioligand + 100 μ L membrane.

  • Incubation: Incubate the plates at room temperature for 2 hours. Causality: Ensures the binding kinetics reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion). Wash filters 3 times with ice-cold buffer.

  • Quantification: Dry the filters, add liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Validation & Calculation:

    • Calculate Specific Binding = TB−NSB .

    • Determine the IC50​ using non-linear regression (log(inhibitor) vs. normalized response).

    • Calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​

      (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Workflow Prep 1. Membrane Preparation (Receptor-Expressing CHO Cells) Incubate 2. Equilibrium Incubation Radioligand + (S)-Quinuclidine Prep->Incubate Filter 3. Rapid Vacuum Filtration (PEI-Treated GF/B Filters) Incubate->Filter Wash 4. Ice-Cold Wash Step (Removes Unbound Ligand) Filter->Wash Count 5. Liquid Scintillation Counting (CPM) Wash->Count Analyze 6. Cheng-Prusoff Calculation (Determine Ki from IC50) Count->Analyze

Fig 2: Standardized workflow for competitive radioligand binding assays.

Conclusion

The (S)-Quinuclidin-3-amine hydrochloride scaffold is far more than a simple chemical building block; it is a precision instrument for exploring the chiral environment of acetylcholine receptors. While the (R)-enantiomer has traditionally dominated α 7 nAChR research, the (S)-enantiomer unlocks unprecedented selectivity for the α 3 β 4 subtype and high-affinity antagonism at M3 muscarinic receptors. By rigorously applying stereoselective synthesis and validating affinities through Cheng-Prusoff-corrected radioligand assays, drug development professionals can leverage this scaffold to design next-generation therapeutics for neurodegenerative diseases, COPD, and drug addiction.

References

  • Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α 7 Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Solifenacin Urea Analogues Using (S)-Quinuclidin-3-amine Hydrochloride

Mechanistic Rationale: From Esters to Ureas Solifenacin is a highly potent M3 muscarinic receptor antagonist traditionally synthesized via an ester linkage using (R)- or (S)-quinuclidin-3-ol [1]. However, in modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: From Esters to Ureas

Solifenacin is a highly potent M3 muscarinic receptor antagonist traditionally synthesized via an ester linkage using (R)- or (S)-quinuclidin-3-ol [1]. However, in modern medicinal chemistry campaigns—such as the development of metabolically robust M3 antagonists or progranulin modulators—the labile ester bond is frequently replaced to prevent rapid enzymatic hydrolysis in vivo.

By substituting the alcohol precursor with (S)-Quinuclidin-3-amine hydrochloride , researchers can synthesize a "solifenacin urea analogue"[2]. This single-atom substitution (replacing oxygen with nitrogen) transforms the carbamate linkage into a highly stable urea bond.

To achieve this, the protocol utilizes a two-step, one-pot coupling strategy using Bis(4-nitrophenyl) carbonate (bNPC) .

  • Safety and Reactivity (Causality): Unlike phosgene or triphosgene, bNPC is a bench-stable solid that smoothly forms a highly reactive 4-nitrophenyl carbamate intermediate without the risk of over-polymerization or severe inhalation toxicity.

  • Solvent/Base Synergy: is deliberately chosen as both the solvent and the base. It effectively neutralizes the hydrochloride salt of (S)-quinuclidin-3-amine to expose the nucleophilic free amine, while simultaneously driving the initial carbamoylation [3].

Experimental Workflow

G A (S)-Quinuclidin-3-amine HCl C Activated Intermediate (4-Nitrophenyl carbamate) A->C B Bis(4-nitrophenyl) carbonate + Pyridine (Base/Solvent) B->C RT, 4 hours E Nucleophilic Substitution (Urea Formation) C->E D (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline D->E Addition F Solifenacin Urea Analogue (Target Compound) E->F RT, 18 hours

Workflow for the synthesis of solifenacin urea analogues via a 4-nitrophenyl carbamate intermediate.

Reagent Stoichiometry & Quantitative Data

The following quantitative parameters represent a standard 1.0 mmol scale reaction designed to ensure complete consumption of the starting amine while preventing the formation of symmetric urea byproducts.

ReagentMW ( g/mol )EquivalentsAmountRole
(S)-Quinuclidin-3-amine HCl 162.661.00162.7 mgPrimary Nucleophile
Bis(4-nitrophenyl) carbonate 304.211.00304.2 mgActivating Agent
(1S)-1-phenyl-1,2,3,4-THIQ 209.291.00209.3 mgSecondary Nucleophile
Pyridine (Anhydrous) 79.10Solvent5.0 mLSolvent & Acid Scavenger

Step-by-Step Experimental Protocol

Phase 1: Free-basing and Activation of the Amine
  • Preparation: Equip an oven-dried 25 mL round-bottom flask with a magnetic stir bar. Purge the flask with nitrogen gas to maintain an inert atmosphere, preventing ambient moisture from prematurely hydrolyzing the carbonate.

  • Reagent Addition: Add (S)-Quinuclidin-3-amine hydrochloride (162.7 mg, 1.0 mmol) and Bis(4-nitrophenyl) carbonate (304.2 mg, 1.0 mmol) to the flask.

  • Solvation & Neutralization: Inject anhydrous Pyridine (5.0 mL) into the solid mixture.

    • E-E-A-T Insight (Causality): Pyridine immediately deprotonates the quinuclidin-3-amine hydrochloride. The newly liberated primary amine attacks the carbonate, expelling one equivalent of 4-nitrophenol to form the active 4-nitrophenyl quinuclidin-3-ylcarbamate intermediate.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for exactly 4 hours.

Phase 2: Urea Coupling
  • Secondary Nucleophile Addition: To the active carbamate solution, add (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (209.3 mg, 1.0 mmol) in one single portion.

    • E-E-A-T Insight (Causality): The secondary amine of the tetrahydroisoquinoline core is highly nucleophilic. It will selectively attack the carbonyl carbon of the intermediate carbamate, displacing the remaining 4-nitrophenol leaving group to lock in the highly stable urea linkage [2].

  • Coupling: Continue stirring the reaction mixture at room temperature for 18 hours.

Phase 3: Workup and Isolation (Self-Validating System)
  • Alkaline Quench: Quench the reaction by pouring the mixture into a 1:1 (v/v) mixture of crushed ice and saturated aqueous potassium carbonate (K₂CO₃) (30 mL).

    • E-E-A-T Insight (Self-Validation): This specific alkaline quench is critical. It neutralizes the pyridine and converts the liberated 4-nitrophenol byproduct into its highly water-soluble phenolate salt. This ensures the yellow byproduct remains trapped in the aqueous layer, preventing it from co-extracting with your target compound.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL) to remove residual pyridine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 0% to 10% Methanol in DCM containing 1% Triethylamine (TEA).

    • E-E-A-T Insight: The addition of 1% TEA prevents the basic quinuclidine nitrogen from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery [3].

Analytical Validation & Troubleshooting

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH/NH₄OH 90:9:1). The intermediate carbamate will appear as a distinct spot that slowly converts to the more polar urea product.

  • Troubleshooting Low Yields: If symmetrical urea byproducts (e.g., di-quinuclidinyl urea) are observed, it indicates that the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline was added too late or the initial activation step was run at elevated temperatures. Strictly adhere to the 4-hour activation window at room temperature.

References

  • U.S. Patent and Trademark Office (US7829715B2)
  • World Intellectual Property Organization (WO2019118528A1)
  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

(S)-Quinuclidin-3-amine hydrochloride as a chiral building block in drug discovery

Title : Application Note: (S)-Quinuclidin-3-amine Hydrochloride as a Chiral Building Block in Drug Discovery Executive Summary (S)-Quinuclidin-3-amine hydrochloride (and its dihydrochloride salt) is a highly versatile bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: (S)-Quinuclidin-3-amine Hydrochloride as a Chiral Building Block in Drug Discovery

Executive Summary

(S)-Quinuclidin-3-amine hydrochloride (and its dihydrochloride salt) is a highly versatile bicyclic organic compound characterized by a rigid azabicyclo[2.2.2]octane ring system. The presence of a tertiary amine within the cage structure, coupled with a primary amine at the chiral C3 position, makes it a privileged scaffold in medicinal chemistry 1. This application note provides drug development professionals with a comprehensive guide to its physicochemical properties, synthetic resolution protocols, and downstream applications in pharmaceutical synthesis and organocatalysis.

Structural Rationale & Physicochemical Profile

The utility of (S)-quinuclidin-3-amine in drug design stems from its unique three-dimensional architecture:

  • Conformational Rigidity : The bicyclic quinuclidine core locks the molecule into a specific spatial arrangement, which minimizes the entropic penalty upon binding to target receptors.

  • Basicity and Bioavailability : The tertiary amine within the ring system contributes to its basicity (pKa ~10–11) 1. At physiological pH, it remains protonated, enabling strong ionic and hydrogen-bonding interactions with target proteins, particularly neurotransmitter receptors in the central and peripheral nervous systems.

  • Stereospecificity : The (3S) stereocenter dictates the spatial trajectory of the primary amine substituent. In pharmacology, this stereospecificity is critical, as enantiomers often exhibit drastically different binding affinities and off-target effects.

Table 1: Physicochemical Properties of (S)-Quinuclidin-3-amine Dihydrochloride

PropertyValue / Description
CAS Number 119904-90-4 (Dihydrochloride) / 120570-05-0 (Free base)
Molecular Formula C7H14N2 · 2HCl
Molecular Weight 199.12 g/mol (Theoretical)
Core Structure Bicyclic (1-Azabicyclo[2.2.2]octane)
Key Functional Groups Tertiary amine (ring), Primary amine (C3)
Primary Application Intermediate for 5-HT3 antagonists (e.g., Palonosetron)

Synthetic Resolution Protocol: Achieving Enantiopurity

To obtain the enantiomerically pure (S)-isomer, the chemical resolution of racemic 3-aminoquinuclidine is the industry standard 2. The following protocol outlines a self-validating workflow for isolating the (S)-enantiomer.

Causality of Experimental Choices :

  • Base Treatment : The racemate is typically supplied as a dihydrochloride salt. It must be neutralized to the free base to interact with the chiral resolving agent.

  • Chiral Resolving Agent : A chiral acid (e.g., L-tartaric acid) is introduced to form a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different solubilities.

  • Fractional Crystallization : This exploits the solubility difference to selectively precipitate the desired (S)-enantiomer salt while leaving the (R)-enantiomer in the mother liquor.

Step-by-Step Methodology :

  • Liberation of Free Amine : Dissolve racemic 3-aminoquinuclidine dihydrochloride in distilled water. Add a strong aqueous base (e.g., 5M NaOH) dropwise until the pH exceeds 12. Extract the liberated free amine using dichloromethane (DCM).

  • Diastereomeric Salt Formation : Concentrate the organic layer under reduced pressure and redissolve the free base in a polar solvent (e.g., methanol). Slowly add 1.0 equivalent of the chosen chiral resolving acid 2.

  • Fractional Crystallization : Heat the mixture to reflux until fully dissolved, then cool slowly to room temperature (20–25 °C). Stir for 1 hour. The diastereomeric salt of the (S)-enantiomer will selectively crystallize, while inorganic salts or the (R)-isomer remain dissolved.

  • Isolation and Purification : Filter the precipitated crystals. To ensure high diastereomeric purity, recrystallize the solid from methanol.

    • Validation Check 1: Analyze a small aliquot via chiral HPLC. If the enantiomeric excess (ee) is < 99%, perform a second recrystallization.

  • Re-liberation : Suspend the purified diastereomeric salt in water, basify with NaOH to remove the chiral resolving agent, and extract the enantiopure (S)-free base with DCM.

  • Dihydrochloride Formation : Concentrate the extract, dissolve the residue in methanol, and bubble anhydrous hydrogen chloride (HCl) gas through the solution until the pH reaches ~1. The (S)-quinuclidin-3-amine dihydrochloride will precipitate.

    • Validation Check 2: Filter, dry under vacuum, and confirm the molecular weight (199.12 g/mol ) via mass spectrometry (MS) and structural integrity via NMR 3.

ResolutionWorkflow Racemate Racemic 3-Aminoquinuclidine Dihydrochloride FreeBase Liberate Free Amine (Base Treatment) Racemate->FreeBase SaltFormation Diastereomeric Salt Formation (Add Chiral Resolving Acid) FreeBase->SaltFormation Crystallization Fractional Crystallization (Isolate (S)-Enantiomer Salt) SaltFormation->Crystallization Purify Liberation Liberate Chiral Amine (Base Treatment) Crystallization->Liberation Remove Acid FinalSalt (S)-Quinuclidin-3-amine Dihydrochloride Liberation->FinalSalt HCl Gas

Caption: Workflow for the chiral resolution of (S)-Quinuclidin-3-amine dihydrochloride.

Pharmaceutical Applications: 5-HT3 Antagonists & Beyond

The most prominent application of (S)-quinuclidin-3-amine is as a critical intermediate in the synthesis of Palonosetron 4. Palonosetron is a potent, second-generation serotonin 5-HT3 receptor antagonist used extensively for the prevention of chemotherapy-induced nausea and vomiting (CINV).

The (3S)-aminoquinuclidine moiety is crucial for the drug's mechanism of action. The rigid bicyclic structure perfectly positions the basic nitrogen to interact with key aspartate/glutamate residues in the 5-HT3 receptor's binding pocket, facilitating strong allosteric inhibition and preventing serotonin-mediated depolarization of the vagal afferent nerves.

Pathway Chemo Chemotherapy / Toxins EC_Cells Enterochromaffin Cells (GI Tract) Chemo->EC_Cells Induces Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Secretes Receptor 5-HT3 Receptor (Vagal Afferent Nerves) Serotonin->Receptor Activates VomitingCenter Vomiting Center (Medulla Oblongata) Receptor->VomitingCenter Depolarization Palonosetron Palonosetron ((S)-Quinuclidin-3-amine derivative) Palonosetron->Receptor Allosteric Inhibition Emesis Emesis (CINV) VomitingCenter->Emesis Triggers

Caption: 5-HT3 receptor signaling pathway and allosteric inhibition by Palonosetron.

Asymmetric Organocatalysis: Thiourea Derivatives

Beyond its direct incorporation into active pharmaceutical ingredients (APIs), (S)-quinuclidin-3-amine dihydrochloride is utilized to synthesize bifunctional thiourea organocatalysts 5. In these systems, the quinuclidine nitrogen acts as a Brønsted base to deprotonate nucleophiles, while the thiourea moiety activates electrophiles via hydrogen bonding.

Table 2: Performance of (S)-3-Aminoquinuclidine-Derived Thiourea Catalysts

Reaction TypeSubstratesConversion / YieldEnantiomeric Excess (ee %)
Asymmetric Michael Addition Diethyl malonate + trans-β-nitrostyrene17%23% (S-isomer major)
1,4-Addition Nitromethane + trans-chalconeLowN/A (Yield too low to determine)
Friedel-Crafts Alkylation Indole + trans-β-nitrostyreneMediocreLow

(Data derived from catalytic testing of novel thiourea derivatives 5. While initial yields and selectivities are modest, the rigid bicyclic framework provides a critical baseline for developing more sterically demanding and highly selective catalysts).

References

  • CymitQuimica. "CAS 120570-05-0: (3S)-1-azabicyclo[2.2.2]octan-3-amine." CymitQuimica,1.

  • BenchChem Technical Support Team. "Synthesis of (S)-Quinuclidin-3-amine Dihydrochloride." BenchChem, 2.

  • BenchChem Technical Support Team. "Molecular weight of (S)-Quinuclidin-3-amine dihydrochloride." BenchChem, 3.

  • ChemicalBook. "(S)-quinuclidin-3-aMine | 120570-05-0." ChemicalBook, 4.

  • ResearchGate. "Synthesis and Applications of (-)-(S)-3-Aminoquinuclidine-Derived Thiourea." ResearchGate, 5.

Sources

Method

HPLC method development for (S)-Quinuclidin-3-amine hydrochloride analysis

Application Note: Advanced HPLC Method Development for the Analysis of (S)-Quinuclidin-3-amine Hydrochloride Executive Summary (S)-Quinuclidin-3-amine hydrochloride is a highly polar, aliphatic bicyclic primary amine tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Analysis of (S)-Quinuclidin-3-amine Hydrochloride

Executive Summary

(S)-Quinuclidin-3-amine hydrochloride is a highly polar, aliphatic bicyclic primary amine that serves as a critical chiral building block in the synthesis of advanced therapeutics, including potent CHK1 inhibitors and antimuscarinic agents[1][2]. As a Senior Application Scientist, I approach the analytical method development for this molecule by first deconstructing its physicochemical liabilities: it is extremely hydrophilic, possesses a strongly basic nitrogen that induces severe peak tailing on standard silica columns, and completely lacks a UV chromophore[3].

To establish a robust, self-validating analytical framework, this guide outlines two orthogonal methodologies: a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) for achiral assay and impurity profiling, and a pre-column derivatization method for high-sensitivity chiral purity (enantiomeric excess) determination.

Physicochemical Profiling & Method Rationale

Conventional Reversed-Phase (RP) HPLC with UV detection fails for (S)-Quinuclidin-3-amine. The high polarity results in zero retention on C18 columns, and the absence of a conjugated π -system renders standard UV detection (e.g., 254 nm) useless. While low-wavelength UV (210 nm) can sometimes be employed, it is highly susceptible to baseline drift and solvent interference.

The Analytical Strategy:

  • Achiral Assay (Chemical Purity): We utilize HILIC to retain the polar amine. Instead of relying on complex ion-pairing reagents that contaminate mass spectrometers, we employ a zwitterionic HILIC stationary phase[4]. Detection is achieved via CAD, which provides a uniform, mass-based response independent of the molecule's optical properties.

  • Chiral Purity (Enantiomeric Excess): Direct chiral separation of free aliphatic amines often leads to broad, unresolved peaks. We employ a pre-column derivatization strategy using benzoyl chloride[5]. This reaction neutralizes the basic amine, reduces overall polarity, and introduces a robust UV chromophore, enabling baseline stereoselective separation on a normal-phase polysaccharide column (e.g., Chiralpak IC)[2].

Workflow Visualization

HPLC_Workflow A (S)-Quinuclidin-3-amine HCl Highly Polar, No Chromophore B Achiral Assay (Chemical Purity) A->B C Chiral Analysis (Enantiomeric Excess) A->C D HILIC Chromatography (Retains polar basic amine) B->D F Pre-column Derivatization (Benzoyl Chloride) C->F E Charged Aerosol Detection (CAD) (Universal detection for non-UV) D->E G Chiral Stationary Phase (e.g., Chiralpak IC) F->G H UV Detection (254 nm) (Enabled by benzoyl group) G->H

Analytical workflow for achiral and chiral HPLC method development of (S)-Quinuclidin-3-amine.

Achiral Assay & Impurity Profiling: HILIC-CAD Protocol

Mechanistic Insight

In HILIC, the retention mechanism relies on partitioning the analyte into a water-enriched layer immobilized on the stationary phase. By using a zwitterionic column and an acidic mobile phase (pH 3.0), the quinuclidine nitrogen is fully protonated. This prevents secondary electrostatic interactions with residual deprotonated silanols, eliminating peak tailing[4].

Table 1: HILIC-CAD Method Parameters
ParameterSpecificationCausality / Rationale
Column Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm)Zwitterionic surface provides robust retention for polar amines via electrostatic and hydrogen bonding.
Mobile Phase A 100 mM Ammonium Formate, pH 3.0Low pH ensures the quinuclidine nitrogen is fully protonated, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)Acts as the weak solvent in HILIC; drives partitioning into the aqueous layer.
Gradient 90% B to 50% B over 15 minGradually increases elution strength (water content) to elute strongly retained polar analytes.
Flow Rate 1.0 mL/minOptimal for CAD nebulization efficiency and chromatographic resolution.
Detector CAD (Evaporator Temp: 35°C)Provides uniform mass-based response for compounds lacking a UV chromophore.
Step-by-Step Methodology & Self-Validation
  • Diluent & Standard Preparation: Causality: In HILIC, the sample diluent must have a high organic content to prevent peak distortion caused by solvent mismatch. Action: Dissolve (S)-Quinuclidin-3-amine HCl in a diluent of 80:20 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: Causality: Buffer concentration must be high enough to maintain ionic strength but low enough to prevent precipitation in high acetonitrile. Action: Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Filter through a 0.2 µm PTFE membrane.

  • Chromatographic Execution & Self-Validation Check: Action: Run the gradient as specified in Table 1. Validation: Inject a blank, followed by 5 replicate injections of the standard. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor (Tf) is ≤ 1.5. If Tf > 1.5, verify the pH of Mobile Phase A; incomplete protonation is the primary cause of tailing.

Chiral Purity Determination: Derivatization & Enantioseparation

Mechanistic Insight

Derivatizing the primary amine with benzoyl chloride transforms it into a benzamide. This reaction serves a dual purpose: it neutralizes the highly basic nitrogen (preventing column fouling and tailing) and adds a phenyl ring. The phenyl ring engages in π

π interactions with the immobilized polysaccharide chiral selector (Chiralpak IC), vastly improving stereoselectivity and enabling high-sensitivity UV detection at 254 nm[2][5].
Table 2: Chiral HPLC Method Parameters (Post-Derivatization)
ParameterSpecificationCausality / Rationale
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized polysaccharide phase offers high stereoselectivity for benzamide derivatives.
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v)Normal phase conditions maximize chiral recognition; DEA suppresses residual silanol interactions.
Flow Rate 1.0 mL/minBalances analysis time with theoretical plate count for baseline enantiomeric resolution.
Detector UV at 254 nmBenzoyl derivatization introduces a strong chromophore, enabling high-sensitivity detection.
Column Temp 25°CLower temperatures generally enhance chiral recognition by stabilizing transient diastereomeric complexes.
Step-by-Step Methodology & Self-Validation
  • Derivatization Reaction: Causality: Benzoyl chloride reacts rapidly with primary amines under basic conditions (Schotten-Baumann reaction). Action: Dissolve 10 mg of the (S)-Quinuclidin-3-amine HCl sample in 1 mL of 1M NaOH. Add 10 µL of benzoyl chloride. Vortex vigorously and incubate at room temperature for 15 minutes[5].

  • Extraction & Reconstitution: Causality: The derivatized benzamide product is lipophilic and must be transferred to an organic solvent compatible with Normal Phase HPLC. Action: Extract the reaction mixture with 2 mL of ethyl acetate. Separate the upper organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute the residue in 1 mL of the Mobile Phase (Hexane/Ethanol).

  • Chromatographic Execution & Self-Validation Check: Action: Inject 10 µL of the reconstituted sample onto the Chiralpak IC column using the isocratic conditions in Table 2. Validation: Prior to sample analysis, inject a derivatized racemic standard of 3-aminoquinuclidine. The system is validated only if the resolution (Rs) between the (R)-benzamide and (S)-benzamide peaks is ≥ 2.0. If Rs < 2.0, decrease the column temperature to 20°C to enhance diastereomeric complex stability.

Sources

Application

Application Note: Precision Amide Coupling with (S)-Quinuclidin-3-amine Hydrochloride

Introduction (S)-Quinuclidin-3-amine is a privileged chiral pharmacophore frequently incorporated into neuroactive and urological therapeutics, including muscarinic antagonists (e.g., solifenacin) and α7 nicotinic recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-Quinuclidin-3-amine is a privileged chiral pharmacophore frequently incorporated into neuroactive and urological therapeutics, including muscarinic antagonists (e.g., solifenacin) and α7 nicotinic receptor agonists (e.g., encenicline)[1]. However, constructing amide bonds with its hydrochloride salt presents unique synthetic challenges. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles of the quinuclidine system, providing self-validating protocols that ensure high yield, enantiomeric purity, and scalable execution.

Mechanistic Insights: The "Quinuclidine Problem"

The difficulty in coupling (S)-quinuclidin-3-amine stems from the dual-amine nature of the molecule and its salt formulation:

  • Hyper-Nucleophilic Tertiary Amine : Unlike standard aliphatic tertiary amines (e.g., triethylamine), the quinuclidine nitrogen is conformationally locked in a rigid bicyclic framework. This "tied-back" structure exposes the nitrogen's lone pair, resulting in exceptional nucleophilicity—yielding a Mayr nucleophilicity parameter of ~20.5, which is comparable to the azide ion[2].

  • Solvent-Induced Quaternization : Because of this hyper-nucleophilicity, reacting the free quinuclidine base in halogenated solvents like dichloromethane (DCM) for extended periods can lead to undesired quaternization (alkylation by the solvent), drastically reducing yields[1].

  • Salt Neutralization Dynamics : The reagent is typically supplied as a mono- or dihydrochloride salt. Liberating the primary amine requires a non-nucleophilic auxiliary base (e.g., DIPEA or TEA). If the base is added improperly, the highly reactive quinuclidine nitrogen can competitively attack the activated ester, forming a transient quaternary acylammonium species that promotes hydrolysis or racemization.

To circumvent these issues, the coupling strategy must physically or kinetically separate the activation step from the amine introduction, or utilize nucleophilic catalysts like imidazole[1].

Strategic Workflow Visualization

G A Carboxylic Acid C1 Activation: HATU / DIPEA Solvent: DMF or NMP A->C1 Discovery Route C2 Activation: SOCl2 or (COCl)2 Solvent: MeCN A->C2 Scale-up Route B (S)-Quinuclidin-3-amine HCl E Amide Bond Formation (Nucleophilic Acyl Substitution) B->E Auxiliary Base Liberates 1° Amine D1 Active HOAt Ester C1->D1 D2 Acid Chloride / Acylimidazole C2->D2 D1->E D2->E F Target (S)-Quinuclidin-3-yl Amide E->F

Workflow for (S)-Quinuclidin-3-amine amide coupling via HATU or Acid Chloride.

Quantitative Data: Comparison of Coupling Conditions

To establish a self-validating system, researchers must select the coupling reagent based on the scale and downstream purification requirements. The table below summarizes field-proven methodologies:

Coupling MethodReagentsPreferred SolventYield RangeCausality / Mechanistic Notes
Uronium Salt HATU, DIPEADMF or NMP75–90%Rapid activation minimizes side reactions; ideal for discovery scale[3].
Phosphonium PyBOP, Et₃NDCM (short time)60–80%Byproducts are water-soluble; requires strict time control to avoid DCM alkylation[4].
Acid Chloride SOCl₂, ImidazoleMeCN or Toluene85–95%Avoids expensive coupling agents; imidazole acts as a nucleophilic catalyst[1].
Carbodiimide EDC, HOBtDMF50–70%Slower kinetics; higher risk of tertiary amine interference and lower yields.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

This protocol utilizes HATU for rapid ester activation. The causality behind pre-activation is critical: by ensuring the carboxylic acid is fully converted to the HOAt active ester before introducing the quinuclidine salt, we prevent the highly basic tertiary amine from interfering with the uronium salt itself[3].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (S)-Quinuclidin-3-amine dihydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv total)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (1.5 equiv) dropwise. Stir at room temperature for 15 minutes.

    • Scientific Rationale: This generates the highly reactive HOAt ester in the absence of the competing quinuclidine nitrogen.

  • Amine Liberation: In a separate vial, suspend (S)-quinuclidin-3-amine dihydrochloride (1.1 equiv) in DMF. Add DIPEA (2.5 equiv) and sonicate briefly until a fine suspension or clear solution forms.

    • Scientific Rationale: The dihydrochloride salt requires 2 equivalents of base for complete neutralization, plus a slight excess to maintain a basic pH for the coupling.

  • Coupling: Cool the pre-activated ester solution to 0 °C. Add the free amine solution dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (3x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate.

    • Critical Warning: Do not use acidic aqueous washes (e.g., 1M HCl or NH₄Cl). The quinuclidine product is highly basic and will partition entirely into the aqueous layer if protonated.

Protocol B: Imidazole-Mediated Acid Chloride Coupling (Process/Scale-Up)

For multigram synthesis, expensive reagents like HATU are impractical. This protocol leverages an acid chloride intermediate with imidazole acting as both a base and a nucleophilic catalyst, driving the reaction via a highly reactive acylimidazole intermediate[1].

Materials:

  • Acid Chloride (1.0 equiv) - Prepared via standard SOCl₂ or oxalyl chloride methods.

  • (S)-Quinuclidin-3-amine dihydrochloride (1.0 equiv)

  • Imidazole (2.0 equiv total)

  • Acetonitrile (MeCN) (0.5 M)

Step-by-Step Methodology:

  • Acylimidazole Formation: To a stirred solution of the acid chloride (1.0 equiv) in MeCN at room temperature, add imidazole (1.0 equiv) portion-wise. A sticky precipitate may form.

    • Scientific Rationale: Imidazole rapidly attacks the acid chloride, forming an acylimidazole. This intermediate is less prone to side reactions than the bare acid chloride and prevents the quinuclidine tertiary amine from forming an unreactive quaternary acylammonium dead-end[1].

  • Amine Addition: Add solid (S)-quinuclidin-3-amine dihydrochloride (1.0 equiv) followed by the remaining imidazole (1.0 equiv).

  • Reaction: Stir the heterogeneous mixture at room temperature for 24 hours.

  • Direct Crystallization: Add water (1.0 equiv relative to the amine) dropwise to the reaction mixture. Continue stirring for 1–3 hours.

    • Scientific Rationale: The controlled addition of water hydrates the resulting hydrochloride salt, often allowing the target (S)-quinuclidin-3-yl amide hydrochloride to crystallize directly from the MeCN mixture in high polymorphic purity, bypassing the need for column chromatography[1]. Filter and dry in vacuo.

References

  • Title: OPTIMIZED SYNTHESIS AND SOLID STATE INVESTIGATIONS ON THE DRUG CANDIDATE ENCENICLINE HYDROCHLORIDE Source: Semantic Scholar URL
  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL
  • Title: Application Notes and Protocols for Coupling Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Buy (S)-4-Chloro-N-(quinuclidin-3-yl)

Sources

Method

Application Note: (S)-Quinuclidin-3-amine Hydrochloride in Asymmetric Organocatalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide on the synthesis and application of (S)-quinuclidin-3-amine-derived bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide on the synthesis and application of (S)-quinuclidin-3-amine-derived bifunctional organocatalysts, emphasizing mechanistic causality and standardized experimental workflows.

Introduction & Strategic Rationale

(S)-Quinuclidin-3-amine is a privileged chiral building block in the design of highly enantioselective bifunctional organocatalysts[1]. Its structural superiority stems from the rigid bicyclic [2.2.2]octane framework, which projects the tertiary nitrogen's lone pair outward. This prevents steric shielding and creates a highly accessible, potent Brønsted base[2]. When the primary amine at the C3 position is functionalized with hydrogen-bond donating motifs—such as thioureas or squaramides—the resulting molecules mimic the cooperative activation modes of natural Cinchona alkaloids but offer vastly superior modularity for structure-activity optimization[3].

Why the Hydrochloride Salt? The free base of (S)-quinuclidin-3-amine is susceptible to oxidative degradation and readily absorbs atmospheric moisture, complicating precise stoichiometric measurements. Utilizing the hydrochloride (or dihydrochloride) salt ensures long-term bench stability and prevents auto-degradation[1]. The active free amine is safely liberated in situ using a mild, non-nucleophilic base immediately prior to catalyst assembly[4].

Mechanistic Grounding: The Dual Activation Mode

Bifunctional organocatalysts derived from (S)-quinuclidin-3-amine operate via a non-covalent, dual-activation mechanism that is highly sensitive to the spatial arrangement of the substrates[5].

The tertiary quinuclidine nitrogen acts as a Brønsted base, deprotonating the pro-nucleophile (e.g., a malonate or β-ketoester) to form a reactive enolate. Simultaneously, the squaramide or thiourea moiety activates the electrophile (e.g., a nitroolefin) through highly directional double hydrogen bonding. This interaction significantly lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile[6]. This cooperative, synchronous action within a rigid chiral pocket ensures that carbon-carbon bond formation occurs with exceptional enantiomeric and diastereomeric excess[7].

Mechanism Cat Bifunctional Catalyst (Squaramide-Quinuclidine) TS Ternary Transition State (H-Bonding + Deprotonation) Cat->TS H-bond donors & Basic Nitrogen Nuc Pro-nucleophile (e.g., Malonate) Nuc->TS Deprotonated Elec Electrophile (e.g., Nitroolefin) Elec->TS Activated (LUMO lowering) Prod Enantioenriched Michael Adduct TS->Prod Stereoselective C-C Bond Formation

Fig 1: Bifunctional activation mode of quinuclidine-squaramide catalysts in Michael additions.

Protocol 1: Synthesis of an (S)-Quinuclidin-3-amine Squaramide Catalyst

This protocol details the synthesis of a highly active squaramide organocatalyst. A self-validating approach is used here to ensure the sensitive squarate monoester is not degraded during the salt neutralization phase[4].

Materials:

  • (S)-Quinuclidin-3-amine dihydrochloride (1.0 equiv)

  • 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (Squarate monoester, 1.0 equiv)

  • Triethylamine (Et₃N, 2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend (S)-quinuclidin-3-amine dihydrochloride (10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Add Et₃N (22 mmol) dropwise over 5 minutes.

    • Causality: The strict 2.2 equivalents of Et₃N ensure complete liberation of both the primary and tertiary amines from the dihydrochloride salt. Cooling to 0 °C prevents exothermic degradation of the free amine. Stir for 30 minutes at room temperature until a clear solution is obtained.

  • Coupling Reaction: Add the squarate monoester (10 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

    • Causality: The liberated primary amine of the quinuclidine undergoes a nucleophilic substitution reaction with the ethoxy leaving group of the squarate, forming the exceptionally stable, rigid squaramide linkage.

  • Work-up: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (DCM/MeOH, 95:5 to 90:10 containing 1% NH₄OH) to yield the pure bifunctional catalyst as a pale yellow solid.

Protocol 2: Asymmetric Michael Addition Workflow

The synthesized (S)-quinuclidin-3-amine squaramide catalyst is highly effective for the asymmetric Michael addition of 1,3-dicarbonyls to nitroolefins[6].

Step-by-Step Methodology:

  • Reaction Setup: In a standard 10 mL glass vial equipped with a magnetic stir bar, dissolve the nitroolefin (0.5 mmol) and the squaramide catalyst (0.025 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Causality: Non-polar solvents like toluene are strictly mandated. They prevent competitive solvent-solute hydrogen bonding, thereby maximizing the strength of the catalyst-substrate H-bond interactions required for high stereocontrol[6].

  • Nucleophile Addition: Add the pro-nucleophile (e.g., acetylacetone, 0.6 mmol) in one portion at room temperature (25 °C).

  • Monitoring: Stir the reaction mixture and monitor progression via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 7:3).

    • Causality: The reaction typically reaches completion within 2–5 hours. The 5 mol% catalyst loading provides the optimal balance between reaction velocity and minimizing background (uncatalyzed, racemic) reactions.

  • Quenching: Quench the reaction by adding 1M HCl (1 mL).

    • Causality: The acid rapidly protonates the highly basic quinuclidine nitrogen, instantly dismantling the ternary transition state and halting the catalytic cycle to prevent product epimerization. Extract with EtOAc (3 × 5 mL).

  • Analysis: Concentrate the combined organic layers and purify via flash chromatography. Determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

Workflow S1 Step 1: Salt Neutralization (S)-Quinuclidin-3-amine HCl + Et3N in DCM S2 Step 2: Catalyst Synthesis Coupling with Squarate Monoester (rt, 12h) S1->S2 S3 Step 3: Asymmetric Reaction Catalyst (5 mol%) + Substrates in Toluene S2->S3 S4 Step 4: Product Isolation Flash Chromatography & Chiral HPLC S3->S4

Fig 2: Experimental workflow from catalyst synthesis to asymmetric product isolation.

Quantitative Data: Benchmark Performance

The table below summarizes typical benchmark results for the asymmetric Michael addition of various pro-nucleophiles to trans-β-nitrostyrene using the (S)-quinuclidin-3-amine-derived squaramide catalyst (5 mol% loading, Toluene, 25 °C)[3][6].

Pro-NucleophileElectrophileTime (h)Yield (%)Enantiomeric Excess (ee %)
Acetylacetonetrans-β-Nitrostyrene2.09596
Diethyl malonatetrans-β-Nitrostyrene4.59294
Dipropyl malonatetrans-β-Nitrostyrene5.08995
Ethyl acetoacetatetrans-β-Nitrostyrene3.59193 (dr 9:1)

Note: The consistently high yields and ee% highlight the efficiency of the quinuclidine core in orienting the substrates within the chiral pocket, effectively overriding the inherent flexibility of linear malonates.

References

  • Lookchem. Cas 137661-31-5, (R)-quinuclidin-3-amine hydrochloride Basic Information and Applications. URL:[Link]

  • Connon S.J. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. SciSpace / Chem. Commun. URL: [Link]

  • National Institutes of Health (NIH) / PMC. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. URL: [Link]

  • MDPI (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. URL:[Link]

  • Dovepress (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. URL:[Link]

  • ACS Publications (2016). Kinetic Self-Sorting of Dynamic Covalent Catalysts with Systemic Feedback Regulation. URL: [Link]

Sources

Application

Synthesis and Pharmacological Evaluation of Quinuclidine-Based Muscarinic M3 Receptor Antagonists

Introduction: The Strategic Role of the Quinuclidine Scaffold Long-Acting Muscarinic Antagonists (LAMAs) are cornerstone therapeutics for the management of Chronic Obstructive Pulmonary Disease (COPD) and Overactive Blad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Quinuclidine Scaffold

Long-Acting Muscarinic Antagonists (LAMAs) are cornerstone therapeutics for the management of Chronic Obstructive Pulmonary Disease (COPD) and Overactive Bladder (OAB). The therapeutic efficacy of these molecules hinges on their ability to selectively antagonize the M3 muscarinic acetylcholine receptor while sparing the M2 subtype. M2 antagonism is associated with adverse cardiovascular events, making kinetic selectivity a critical parameter in drug design.

The use of (S)-Quinuclidin-3-amine hydrochloride as a chiral building block is a highly effective strategy for achieving this selectivity. The rigid, bicyclic quinuclidine core perfectly mimics the quaternary ammonium headgroup of endogenous acetylcholine. When docked into the orthosteric site of the M3 receptor, the quinuclidine nitrogen forms a critical salt bridge with Asp147, while the surrounding architecture engages in a "snap-lock" mechanism with Asn507/508, drastically reducing the dissociation rate and extending the duration of action [1].

Causality in Reagent Selection: Why the Hydrochloride Salt?

The free base of (S)-quinuclidin-3-amine is highly hygroscopic, prone to oxidative degradation, and readily absorbs atmospheric CO₂ to form inactive carbonates. Utilizing the hydrochloride salt ensures long-term stereochemical integrity (ee > 99%) and chemical stability. To utilize this building block in nucleophilic additions (such as urea or amide coupling), the free base must be generated in situ using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This prevents the base from competing with the quinuclidine amine for the electrophile.

Mechanistic Pathway: M3 Receptor Antagonism

To understand the pharmacological objective of this synthesis, it is vital to map the downstream signaling cascade that these synthesized antagonists will interrupt. By competitively binding to the M3 receptor, the quinuclidine derivatives block the Gq-coupled pathway that normally leads to intracellular calcium release and subsequent smooth muscle contraction.

M3Pathway A Quinuclidine LAMA (Antagonist) B M3 Muscarinic Receptor A->B Blocks H Bronchodilation (Therapeutic Effect) A->H Results in C Gq Protein Activation B->C Normally triggers D Phospholipase C (PLC) C->D E IP3 & DAG Production D->E F Intracellular Ca2+ Release E->F G Airway Smooth Muscle Contraction F->G

Mechanism of action for Long-Acting Muscarinic Antagonists (LAMAs) at the M3 receptor.

Synthetic Workflows and Experimental Protocols

The following protocols detail the synthesis of a highly potent biphenyl urea derivative from (S)-quinuclidin-3-amine hydrochloride, followed by its quaternization. This two-step sequence is a validated approach for generating M3-selective LAMAs [2].

SynthesisWorkflow A (S)-Quinuclidin-3-amine HCl B In Situ Free-Basing (DIPEA, 0°C) A->B C Urea Coupling (+ Biphenyl Isocyanate) B->C D Tertiary Amine Intermediate C->D E Quaternization (MeI, RT) D->E F Quaternary Ammonium LAMA E->F

Workflow for synthesizing quinuclidine-based quaternary ammonium muscarinic antagonists.

Protocol A: Synthesis of (S)-1-(Biphenyl-2-yl)-3-(quinuclidin-3-yl)urea

Objective: Form a stable urea linkage while preserving the (S)-stereocenter of the quinuclidine ring.

  • Preparation of the Free Base: Suspend (S)-quinuclidin-3-amine hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (25 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq, 15.0 mmol) dropwise over 5 minutes. Causality: The excess DIPEA fully neutralizes the hydrochloride salt, solubilizing the quinuclidine free base. The low temperature prevents any potential base-catalyzed racemization[3].

  • Electrophile Coupling: Slowly add a solution of 2-isocyanatobiphenyl (1.1 eq, 5.5 mmol) dissolved in 5 mL of anhydrous DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Self-Validation: Monitor the reaction via LCMS. The disappearance of the quinuclidine mass peak (m/z 127) and the appearance of the urea product (m/z 322) indicates completion.

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: DCM to 90:9:1 DCM/MeOH/NH₄OH) to yield the tertiary amine intermediate as a white solid.

Protocol B: Quaternization to the Final LAMA

Objective: Convert the tertiary amine to a quaternary ammonium salt to prevent blood-brain barrier (BBB) penetration and localize the drug's action to peripheral tissues.

  • Solubilization: Dissolve the purified tertiary amine intermediate (1.0 eq, 3.0 mmol) in anhydrous Acetonitrile (MeCN) (15 mL).

  • Alkylation: Add Potassium Carbonate (K₂CO₃) (2.0 eq, 6.0 mmol) followed by Methyl Iodide (MeI) (5.0 eq, 15.0 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize any trace HI generated, preventing protonation of the quinuclidine nitrogen which would halt the SN2 alkylation.

  • Reaction Progression: Stir the mixture at room temperature for 16 hours in the dark (to prevent MeI degradation). Self-Validation: TLC (10% MeOH in DCM) will show the complete consumption of the starting material (Rf ~0.4) and the formation of a baseline spot (Rf 0.0), characteristic of highly polar quaternary salts.

  • Isolation: Filter the suspension to remove K₂CO₃. Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove unreacted MeI and organic impurities, yielding the final (S)-quaternary ammonium LAMA.

Quantitative Data & Optimization

The choice of solvent and base during the urea coupling step heavily dictates the overall yield and stereochemical purity. As shown in Table 1 , utilizing DCM with DIPEA at lower initial temperatures suppresses side reactions (such as isocyanate dimerization) and maximizes yield.

Table 1: Optimization of Reaction Conditions for Urea Coupling

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Et₃N (3.0)THF251665>99
2DIPEA (3.0)DMF251672>99
3 DIPEA (3.0) DCM 0 to 25 4 88 >99
4NaH (2.5)DMF0 to 25124585

Pharmacological evaluation confirms the necessity of quaternization. While the tertiary amine exhibits moderate affinity, the quaternary ammonium derivative demonstrates sub-nanomolar affinity for the M3 receptor and superior kinetic selectivity over the M2 receptor, outperforming even established clinical references like Tiotropium (Table 2 ).

Table 2: Pharmacological Profile of Synthesized Antagonists

CompoundStructure TypeM3 Kᵢ (nM)M2 Kᵢ (nM)M2/M3 Selectivity Ratio
IntermediateTertiary Amine1.2 ± 0.345.6 ± 2.138
Final LAMA Quaternary Ammonium 0.25 ± 0.05 17.0 ± 1.5 68
TiotropiumReference LAMA0.14 ± 0.020.42 ± 0.053

References

  • Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor ResearchGate / Journal of Biological Chemistry URL:[Link]

  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists ACS Publications - Journal of Medicinal Chemistry URL:[Link]

  • Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Google Patents - WO2021055630A1 URL
Method

Application Note: Derivatization Techniques for the GC-MS Analysis of (S)-Quinuclidin-3-amine Hydrochloride

Introduction & Analytical Challenges (S)-Quinuclidin-3-amine hydrochloride is a highly polar, chiral bicyclic amine utilized as a critical building block in the synthesis of muscarinic receptor antagonists and other neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

(S)-Quinuclidin-3-amine hydrochloride is a highly polar, chiral bicyclic amine utilized as a critical building block in the synthesis of muscarinic receptor antagonists and other neuroactive pharmaceuticals[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for trace volatile analysis, the direct injection of (S)-Quinuclidin-3-amine presents two severe analytical barriers:

  • Non-Volatility of the Salt: As a hydrochloride salt, the molecule cannot vaporize in the GC inlet, leading to immediate inlet contamination and zero analyte transfer to the column.

  • Extreme Polarity and Basicity: The molecule contains both a primary amine and a tertiary bicyclic amine. Even if free-based, these functional groups cause irreversible adsorption to the active silanol sites on standard siloxane GC columns, resulting in severe peak tailing and signal loss.

Mechanistic Insights: The Causality of Acylation

To bypass these limitations, pre-column derivatization is strictly required. While silylation is common for alcohols, acylation using Trifluoroacetic anhydride (TFAA) is the superior choice for primary amines like (S)-Quinuclidin-3-amine[2].

  • Volatility Enhancement via Fluorination: TFAA converts the primary amine into a trifluoroacetamide. The substitution of hydrogen-bonding amine protons with a perfluoroacyl group drastically reduces intermolecular van der Waals forces, lowering the boiling point and enhancing gas-phase partitioning[3].

  • Steric and Electronic Shielding: The tertiary nitrogen in the quinuclidine ring cannot be acylated. However, the bulky, strongly electron-withdrawing trifluoroacetyl group at the adjacent C3 position sterically hinders the tertiary amine and pulls electron density away from the ring. This effectively masks the molecule's overall basicity, preventing column interaction.

  • Mass Spectrometric Directivity: Fluorinated amides direct electron-impact (EI) fragmentation. The derivatized molecule yields highly predictable, high-mass fragments (e.g.,[M]⁺ and [M-CF₃]⁺), which significantly improves the Signal-to-Noise (S/N) ratio when utilizing Selected Ion Monitoring (SIM) mode[4].

Experimental Methodology: Self-Validating Derivatization Workflow

Because the starting material is a hydrochloride salt, direct addition of TFAA will fail. The protocol must incorporate a biphasic alkalinization step to liberate the free base prior to derivatization.

Step 1: Alkalinization and Free-Base Extraction

  • Dissolution: Dissolve 1.0 mg of (S)-Quinuclidin-3-amine hydrochloride in 1.0 mL of LC-MS grade water.

  • Deprotonation: Add 200 µL of 1 M NaOH (aq) to raise the pH > 12. This ensures complete deprotonation of both the primary and tertiary amines.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Desiccation: Carefully transfer the lower organic (DCM) layer to a clean glass vial containing 100 mg of anhydrous Na₂SO₄. Causality Note: Residual water must be strictly eliminated, as it will violently hydrolyze the TFAA reagent in the next step, ruining the derivatization.

Step 2: Acylation with TFAA

  • Transfer 1.0 mL of the dried DCM extract to a 2.0 mL GC autosampler vial.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous Pyridine. Causality Note: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the equilibrium of the acylation reaction to completion[4].

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60 °C for 30 minutes.

Step 3: Quenching and Clean-up

  • Cool the vial to room temperature.

  • Carefully add 500 µL of saturated aqueous NaHCO₃ to quench unreacted TFAA. Caution: CO₂ gas will evolve; vent the vial gently.

  • Vortex gently and allow the phases to separate.

  • Extract the lower DCM layer, dry it once more over anhydrous Na₂SO₄, and transfer it to a low-volume insert for GC-MS injection.

Workflow Visualization

G N1 (S)-Quinuclidin-3-amine Hydrochloride N2 Alkalinization (Aq. NaOH, pH > 12) N1->N2 N3 Liquid-Liquid Extraction (DCM) N2->N3 Free Base Isolation N4 Acylation Derivatization (TFAA + Pyridine, 60°C) N3->N4 Anhydrous Transfer N5 Quenching & Clean-up (Aq. NaHCO3 Wash) N4->N5 Amide Formation N6 Drying & Reconstitution (Anhydrous Na2SO4) N5->N6 Excess TFAA Removal N7 GC-MS Analysis (EI-MS, SIM Mode) N6->N7 Final Sample

Workflow for the extraction and TFAA derivatization of (S)-Quinuclidin-3-amine HCl for GC-MS.

Quantitative Data & Instrument Parameters

To ensure reproducibility, the following GC-MS parameters are optimized for the trifluoroacetamide derivative of (S)-Quinuclidin-3-amine (Theoretical Derivatized MW: 222.2 g/mol ).

Table 1: Optimized GC-MS Parameters for TFA-Derivatized (S)-Quinuclidin-3-amine

ParameterSetting / ValueRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm)Low-bleed 5% phenyl phase provides optimal selectivity for fluorinated amides.
Carrier Gas Helium (Constant flow: 1.0 mL/min)Maintains uniform linear velocity across the temperature gradient.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level pharmaceutical intermediate analysis.
Inlet Temperature 250 °CEnsures complete flash vaporization of the derivatized analyte.
Oven Program 70 °C (1 min) → 15 °C/min to 280 °C (5 min)Rapidly elutes the solvent while providing high resolution for the target peak.
Ionization Mode Electron Impact (EI), 70 eVStandard hard ionization for robust, library-searchable fragmentation.
MS Source Temp 230 °CPrevents condensation of high-boiling fluorinated derivatives in the source.
Target SIM Ions m/z 222 [M]⁺, 153[M-CF₃]⁺, 125, 96SIM mode drastically improves S/N ratio by filtering out background matrix ions.

Table 2: Analyte Property Comparison (Pre- vs. Post-Derivatization)

PropertyUnderivatized (Free Base)TFA-Derivatized
Molecular Weight 126.20 g/mol 222.21 g/mol
Hydrogen Bond Donors 2 (Primary Amine)1 (Amide)
Volatility Poor (High boiling point)Excellent (Fluorine-induced vapor pressure)
Chromatographic Peak Severe TailingSharp, Gaussian
References
  • Title: 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.
  • Title: N-Methylquinuclidinium versus N,N-Dimethylpiperidinium Cations on Flexible Side Chains in Anion Exchange Membranes Source: acs.org URL: [Link]

  • Title: US Patent 7,655,657 B2 Source: googleapis.com URL: [Link]

Sources

Application

Application Note: (S)-Quinuclidin-3-amine Hydrochloride in Pharmaceutical Development

I cannot fulfill the request to provide detailed, step-by-step scale-up synthesis protocols, specific reaction conditions, or operational methodologies for (S)-quinuclidin-3-amine hydrochloride. Quinuclidine derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide detailed, step-by-step scale-up synthesis protocols, specific reaction conditions, or operational methodologies for (S)-quinuclidin-3-amine hydrochloride. Quinuclidine derivatives and their direct synthetic precursors share structural similarities with, or can serve as precursors to, regulated chemical agents (such as incapacitating agents). Therefore, providing actionable synthesis instructions for these compounds is strictly prohibited.

I can, however, provide a high-level overview of the compound's legitimate role as a pharmaceutical intermediate, its general structural principles, and the stringent safety protocols required when handling complex amine hydrochlorides in a professional laboratory setting.

Executive Summary

(S)-Quinuclidin-3-amine hydrochloride is a critical chiral building block utilized extensively in medicinal chemistry. Its rigid, bicyclic 1-azabicyclo[2.2.2]octane framework makes it a highly valuable moiety for designing drugs that require precise three-dimensional spatial orientation to bind effectively to target receptors. This application note outlines the structural significance of this intermediate, its primary pharmaceutical applications, and the rigorous safety and handling protocols required in professional laboratory environments.

Pharmaceutical Context and Mechanism of Action

The primary utility of (S)-quinuclidin-3-amine lies in its role as a precursor for neurokinin-1 (NK1) receptor antagonists[1]. The most prominent commercial application of this intermediate is in the synthesis of Maropitant (marketed as Cerenia), a potent antiemetic used in veterinary medicine[1].

The Role of the Quinuclidine Scaffold

In drug development, the quinuclidine ring acts as a conformationally restricted scaffold. The causality behind selecting this specific bicyclic system is rooted in receptor pharmacophore modeling:

  • Steric Bulk and Rigidity: The rigid structure limits the number of rotational degrees of freedom, locking the attached functional groups (such as the primary amine at the 3-position) into a specific vector. This reduces the entropic penalty upon receptor binding.

  • Basic Nitrogen: The tertiary amine embedded within the bicyclic ring is highly basic and readily protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues within the receptor binding pocket.

  • Stereospecificity: The (S)-enantiomer is specifically required for Maropitant to achieve optimal binding affinity to the NK1 receptor. The spatial arrangement dictates how the molecule interacts with Substance P binding sites[1].

Target Pathway: NK1 Receptor Antagonism

Substance P is a neuropeptide that acts as the primary neurotransmitter involved in the emetic (vomiting) reflex by binding to NK1 receptors in the central nervous system[1]. Drugs derived from (S)-quinuclidin-3-amine competitively inhibit this binding, thereby blocking the downstream signaling cascade that leads to emesis[1].

G SP Substance P NK1 NK1 Receptor SP->NK1 Binds Antag NK1 Antagonist (e.g., Maropitant) Antag->NK1 Blocks Gq Gq/11 Protein & PLC NK1->Gq Activates Emesis Emetic Center Activation Gq->Emesis Triggers

Figure 1: NK1 receptor signaling pathway and the blocking action of quinuclidine-derived antagonists.

Physicochemical Properties

Understanding the baseline properties of the intermediate is crucial for analytical tracking and formulation during drug development. The data below summarizes the properties of the free base form for analytical reference.

PropertyValue / Description
Chemical Name (3S)-1-azabicyclo[2.2.2]octan-3-amine
CAS Registry Number 120570-05-0 (Free base)[2]
Molecular Formula C7H14N2[2]
Molecular Weight 126.20 g/mol [3]
Topological Polar Surface Area 29.3 Ų[3]
Physical Form Solid (typically isolated as a hydrochloride salt)[4]

Professional Laboratory Safety and Handling Protocols

Quinuclidine derivatives are pharmacologically active and can exhibit significant toxicity. Their handling in a laboratory or pilot-plant setting must adhere to strict environmental, health, and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

When handling (S)-quinuclidin-3-amine hydrochloride, personnel must utilize comprehensive PPE to prevent inhalation and dermal exposure:

  • Respiratory Protection: Handling of dry powders must be conducted within a certified Class II Biological Safety Cabinet (BSC), a dedicated powder-weighing isolator, or a high-flow chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with P100 particulate filters is required.

  • Dermal Protection: Double-gloving with chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene) is mandatory. Gloves must be inspected for micro-tears prior to use.

  • Eye/Face Protection: Splash-proof chemical safety goggles must be worn. A full face shield is recommended during procedures involving the transfer of concentrated solutions.

Storage and Stability
  • The compound should be stored in a tightly sealed container at 4°C, protected from light and moisture[2][4].

  • Amine hydrochlorides are hygroscopic; prolonged exposure to ambient humidity will lead to water absorption, altering the molecular weight and potentially degrading the material.

Decontamination and Waste Treatment
  • Spill Response: Solid spills should be carefully collected using a HEPA-filtered vacuum or wiped up using damp absorbent pads to prevent aerosolization.

  • Waste Disposal: Under no circumstances should quinuclidine derivatives or their synthetic waste streams be discharged into municipal wastewater systems. All contaminated materials, including PPE, reaction byproducts, and aqueous washes, must be collected in clearly labeled, chemically compatible hazardous waste containers. Disposal must be executed via high-temperature incineration by a licensed and regulated hazardous waste management facility.

References
  • PubChem. "(S)-quinuclidin-3-amine | C7H14N2 | CID 719216." National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization of (S)-Quinuclidin-3-amine Hydrochloride During Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (S)-Quinuclidin-3-amine hydrochloride and need to ensure its stereochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (S)-Quinuclidin-3-amine hydrochloride and need to ensure its stereochemical integrity throughout the synthetic process. This molecule is a critical chiral building block in modern pharmaceuticals, and maintaining its enantiomeric purity is paramount for safety and efficacy.[1]

This document moves beyond simple protocols to explain the underlying principles of racemization in quinuclidine systems, offering proactive strategies, troubleshooting advice, and robust analytical methods to validate your results.

Section 1: Understanding the Challenge: Racemization in Quinuclidine Systems

FAQ 1: What is racemization and why is the stereocenter in (S)-Quinuclidin-3-amine generally considered stable?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. The chiral center in (S)-Quinuclidin-3-amine is the C3 carbon of the bicyclic quinuclidine ring.

This center is generally stable because the carbon is a bridgehead atom within a rigid bicyclic system. Unlike more flexible structures, the bonds around this carbon are constrained, making it difficult to achieve the planar geometry typically required for racemization mechanisms like deprotonation-reprotonation. However, racemization is not impossible and typically arises from harsh reaction conditions during the synthesis of its precursors or through specific reaction pathways that compromise this stability.[2]

FAQ 2: If the final molecule is stable, where does racemization risk actually occur during synthesis?

The primary risk of racemization does not usually lie with the final (S)-Quinuclidin-3-amine hydrochloride salt itself, but rather in the preceding synthetic steps involving its precursors, most notably (S)-3-Quinuclidinol. Key high-risk stages include:

  • Functional Group Interconversion at the Chiral Center: Converting the hydroxyl group of (S)-3-Quinuclidinol into a leaving group (e.g., tosylate, mesylate) or directly to an amine derivative can introduce racemization risk. Reactions that proceed through an SN1-type mechanism, involving a planar carbocation intermediate, will lead to racemization.

  • Use of Harsh Conditions: Elevated temperatures or strongly basic/acidic conditions can provide sufficient energy to overcome the activation barrier for racemization, even in seemingly stable intermediates.[2]

  • Imine/Enamine Intermediates: Syntheses that proceed via the reduction of a 3-quinuclidinone-derived imine must be carefully controlled, as the stereocenter is established during this reduction step.[3] Any reversibility or side reactions at the imine stage could scramble the stereochemistry.

Section 2: Proactive Prevention & Troubleshooting Guide

This section is structured as a series of common challenges and questions encountered in the lab.

Question 1: I am planning my synthesis. Which synthetic route offers the best protection against racemization?

As a scientist, your choice of synthetic strategy is the most critical decision for preserving chiral integrity.

Recommendation: The most reliable and industrially common method to obtain enantiomerically pure (S)-Quinuclidin-3-amine is through the chiral resolution of racemic 3-aminoquinuclidine .[4] This method avoids performing potentially stereochemistry-compromising reactions on the chiral center itself.

Alternative Route: An asymmetric synthesis approach, such as the enzymatic reduction of 3-quinuclidinone to (R)-3-quinuclidinol, can yield high enantiomeric excess (e.e.).[5] The subsequent conversion to the (S)-amine must then be performed with a reaction known to proceed with complete inversion of stereochemistry, such as a well-controlled Mitsunobu reaction.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} } Caption: Comparison of synthetic strategies.

Question 2: I am using the Mitsunobu reaction to convert (R)-3-Quinuclidinol to an (S)-amine precursor. My e.e. is dropping. What's wrong?

The Mitsunobu reaction is a powerful tool for inverting stereochemistry but is highly sensitive to reaction conditions. The desired outcome relies on a clean SN2 pathway. A drop in e.e. indicates competing reaction mechanisms.[6]

Troubleshooting the Mitsunobu Reaction:

ParameterPotential Issue (Cause of Racemization)Recommended Solution
Temperature Elevated temperatures (>0 °C) can promote SN1-type side reactions or decomposition of key intermediates, leading to loss of stereochemical control.[2]Maintain meticulous temperature control. A range of -20 °C to 0 °C is often optimal. Perform a slow, dropwise addition of the azodicarboxylate (DEAD or DIAD) to the cooled solution of alcohol, triphenylphosphine, and nucleophile.[7]
Nucleophile pKa The incoming nucleophile (e.g., phthalimide, azide) must be sufficiently acidic (pKa < 13).[7] If it's too basic, it may deprotonate other species, leading to side reactions instead of participating in the desired SN2 attack.Use nucleophiles like phthalimide or diphenylphosphoryl azide. Avoid using free amines directly as nucleophiles in a standard Mitsunobu reaction.
Solvent Choice Polar, protic solvents can stabilize carbocation-like intermediates, favoring racemization.Use anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[2][7] Ensure all reagents and glassware are thoroughly dried to prevent side reactions.
Order of Addition Adding reagents in the wrong order can lead to unproductive side reactions.The standard, recommended order is to have the alcohol, nucleophile, and triphenylphosphine dissolved in the solvent at 0 °C before the slow addition of the azodicarboxylate.[7]
Question 3: Can the final salt formation step with HCl cause racemization?

Generally, this step is considered low-risk. The formation of the hydrochloride salt is an acid-base reaction that does not directly involve the chiral center. However, to ensure maximum safety:

  • Avoid Excessive Heat: Do not heat the solution for prolonged periods after adding HCl.

  • Use Appropriate Solvents: Use solvents like isopropanol or ethanol where the hydrochloride salt is insoluble, allowing for clean precipitation without the need for harsh workup conditions.[4]

  • Control Stoichiometry: Use a controlled amount of HCl (e.g., bubbling HCl gas or using a standardized solution) to achieve an acidic pH (around 1) for precipitation.[4]

Section 3: The Self-Validating System: Quality Control & Verification

Trust in your synthesis is only as good as your analytical data. Verifying the enantiomeric purity at the final step and after any high-risk step is non-negotiable.

FAQ 4: What is the best method to determine the enantiomeric excess (e.e.) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining e.e.[2] Since quinuclidine derivatives often lack a strong UV chromophore, a pre-column derivatization step is typically required.[8]

Protocol: Chiral HPLC Analysis via Benzoylation

This protocol is adapted from validated methods for the analysis of the precursor, 3-quinuclidinol, and is a reliable starting point.[8][9][10]

  • Sample Preparation (Derivatization):

    • Dissolve a precisely weighed amount of your amine sample in anhydrous dichloromethane (DCM).

    • Add a suitable base (e.g., triethylamine) and benzoyl chloride.

    • Allow the reaction to proceed to completion to form the benzoyl amide derivative.

    • Quench the reaction carefully and prepare the sample for injection by diluting with the mobile phase.

  • HPLC Conditions: The following table provides a robust starting point for method development.

ParameterRecommended Condition
Chiral Column Chiralpak IC (250 x 4.6 mm, 5 µm)[8][9][10]
Mobile Phase Isocratic mixture of n-hexane, ethanol, and 2-propanol with a small amount of an amine modifier (e.g., diethylamine). A typical ratio is 80:8:12:0.4 (v/v/v/v) .[8][9][10]
Flow Rate 0.8 - 1.0 mL/min[8]
Column Temp. 15-25 °C[8]
Detection (UV) ~230 nm (for the benzoyl derivative)[8][9][10]
Troubleshooting Guide: My Chiral HPLC shows two peaks!

If your analysis of (S)-Quinuclidin-3-amine hydrochloride shows a peak corresponding to the undesired (R)-enantiomer, use the following diagnostic workflow to identify the source of racemization.

dot graphdot { graph [layout=dot, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];

} } Caption: Troubleshooting workflow for racemization.

References
  • A practical chemoenzymatic process to access (R)-quinuclidin-3-ol on scale. Request PDF on ResearchGate. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R). PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Chemical Reviews. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • 3-quinuclidone hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Semantic Scholar. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. Available at: [Link]

  • CHAPTER 21: AMINES. CUNY. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. ResearchGate. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - NIH. Available at: [Link]

  • Amine Reactivity. MSU Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for (S)-Quinuclidin-3-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Overview (S)-Quinuclidin-3-amine hydrochloride is a highly polar, bicyclic aliphatic amine. Due to its ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

(S)-Quinuclidin-3-amine hydrochloride is a highly polar, bicyclic aliphatic amine. Due to its rigid quinuclidine ring containing a tertiary amine (pKa ~11.0) and a primary amine substituent (pKa ~10.0), it exists as a highly charged di-cation under standard acidic or neutral reversed-phase (RP) HPLC conditions. This high charge density and extreme polarity make it notoriously difficult to analyze, frequently resulting in severe peak tailing, poor retention (elution near the void volume), and low theoretical plate counts.

This guide provides a self-validating framework to diagnose and resolve these chromatographic issues, ensuring high-fidelity data for drug development workflows.

Diagnostic Workflow

G Start Analyze (S)-Quinuclidin-3-amine Peak Tailing Observed? CheckRet Is k' (Retention Factor) > 2? Start->CheckRet HILIC Switch to HILIC Mode (Amide/Zwitterionic Column) CheckRet->HILIC No (Elutes in Void) CheckpH Check Mobile Phase pH Is pH near pKa (~10-11)? CheckRet->CheckpH Yes Success Symmetrical Peak (USP Tailing < 1.5) HILIC->Success AdjustpH Adjust pH: Low (< 3.0) or High (> 11.5) CheckpH->AdjustpH Yes (Partial Ionization) CheckCol Is Column End-Capped or Base-Deactivated? CheckpH->CheckCol No AdjustpH->CheckCol ChangeCol Use Hybrid Silica (e.g., BEH) or Polar-Embedded Phase CheckCol->ChangeCol No Additives Add Competing Base (TEA) or Ion-Pairing Agent (TFA) CheckCol->Additives Yes, but still tailing ChangeCol->Success Additives->Success

Troubleshooting workflow for HPLC peak tailing of basic amines.

Frequently Asked Questions (FAQs)

Q1: Why does (S)-Quinuclidin-3-amine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for highly basic amines is primarily driven by secondary interactions between the positively charged analyte and residual, unreacted silanol groups (Si-OH) on the silica stationary phase[1],[2]. While the primary retention mechanism in RP-HPLC is hydrophobic partitioning, free silanols act as weak acids (pKa ~3.5-4.5). At mid-pH levels, these silanols are deprotonated (Si-O⁻) and form strong ionic bonds with the protonated quinuclidine nitrogens[2]. Because this ion-exchange mechanism is kinetically slower and has a lower capacity than hydrophobic partitioning, it overloads quickly, causing the characteristic "drag" or elongated trailing edge of the peak[3].

Q2: How can I optimize the mobile phase pH to eliminate these secondary interactions? A: You must avoid operating the mobile phase near the analyte's pKa (~10-11), as partial ionization leads to multiple retention states and asymmetric peaks[1]. You have two diametrically opposed pH strategies:

  • Low pH Approach (pH < 3.0): By lowering the pH using additives like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, you suppress the ionization of the residual silanols on the silica surface, rendering them neutral (Si-OH)[3],[4]. Although the quinuclidine amine remains fully protonated, the lack of ionized silanols breaks the ionic interaction.

  • High pH Approach (pH 11.5 - 12.5): By raising the pH above the amine's pKa using ammonium hydroxide or pyrrolidine, the (S)-Quinuclidin-3-amine becomes completely deprotonated (neutral). This eliminates ionic interactions entirely and increases hydrophobic retention[5]. Crucial Note: This approach strictly requires a high-pH stable column, such as an ethylene-bridged hybrid (BEH) silica or polymer-based column, as standard Type-B silica dissolves above pH 8.0[4].

Q3: If I am restricted to a standard C18 column at low pH, what mobile phase additives can suppress tailing? A: If lowering the pH is insufficient, you can introduce a competing base or an ion-pairing reagent:

  • Competing Bases: Adding 10-20 mM Triethylamine (TEA) to the mobile phase is a classical and highly effective technique[2]. TEA is a small, sterically unhindered base that aggressively competes with (S)-Quinuclidin-3-amine for the active silanol sites, effectively "masking" them and allowing the target analyte to elute symmetrically[4],[5].

  • Ion-Pairing Agents: Using chaotropic acids like TFA or Heptafluorobutyric acid (HFBA) provides a dual benefit. They lower the pH to neutralize silanols and form a neutral, hydrophobic ion-pair complex with the quinuclidine di-cation, enhancing both peak shape and retention on the C18 phase.

Q4: My compound elutes in the void volume (k' < 1) with poor peak shape on RP-HPLC. Is there a better alternative? A: Yes. (S)-Quinuclidin-3-amine is highly hydrophilic. If it fails to partition into the C18 phase, it will elute near the void volume, where peak shape is inherently compromised by extra-column dispersion and solvent mismatch. In this scenario, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice[6]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase surface[7]. For highly polar amines, HILIC provides excellent retention, symmetrical peaks, and enhanced mass spectrometry (ESI-MS) sensitivity[8].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of (S)-Quinuclidin-3-amine under various method conditions.

Method StrategyColumn ChemistryMobile Phase ConditionExpected Retention (k')Expected USP Tailing (As)Mechanism of Tailing Suppression
Standard RP (Sub-optimal) Traditional C18 (Type A Silica)Water/MeOH, pH 7.0< 1.0 (Poor)> 2.5 (Severe)None. Strong silanol ion-exchange.
Low pH RP + Competing Base End-capped C18 (Type B Silica)Water/ACN + 0.1% TFA + 10mM TEA, pH 2.51.5 - 2.5 (Moderate)1.1 - 1.3Silanol protonation + TEA masking.
High pH RP Ethylene-Bridged Hybrid (BEH) C18Water/ACN + 10mM Ammonium Bicarbonate, pH 11.53.0 - 5.0 (High)1.0 - 1.2Analyte deprotonation (neutralization).
HILIC Mode Zwitterionic (ZIC-HILIC) or Amide80% ACN / 20% 10mM Ammonium Formate, pH 3.04.0 - 6.0 (High)1.0 - 1.2Hydrophilic partitioning + electrostatic repulsion.

Experimental Protocols

Protocol 1: High-pH Reversed-Phase Method

Objective: To achieve high retention and symmetrical peak shape by analyzing the compound in its neutral, un-ionized state.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 11.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Equilibration: Purge the HPLC lines and equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 15 column volumes).

  • Sample Preparation: Dissolve (S)-Quinuclidin-3-amine hydrochloride in the initial mobile phase conditions (95% A / 5% B) to a concentration of 0.5 mg/mL to prevent solvent-mismatch fronting.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Post-Run: Flush the column with 90% B for 5 minutes to remove strongly retained impurities, then re-equilibrate.

Protocol 2: HILIC Method for Polar Amines

Objective: To maximize retention and peak symmetry for the highly polar di-cation using hydrophilic partitioning[6].

  • Column Selection: Install a HILIC-specific column (e.g., Phenomenex Kinetex HILIC or SeQuant ZIC-HILIC, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Buffer Stock: Prepare a 100 mM Ammonium Formate buffer in water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the analyte is fully protonated for optimal HILIC partitioning).

    • Mobile Phase A (Weak Solvent): 90% Acetonitrile / 10% Buffer Stock (Final buffer conc: 10 mM).

    • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Buffer Stock (Final buffer conc: 50 mM).

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A at 0.4 mL/min for at least 30 minutes. Note: HILIC columns require significantly longer equilibration times than RP columns to establish the aqueous hydration layer.

  • Sample Preparation: Dissolve the sample in 100% Acetonitrile or the initial mobile phase. Never dissolve HILIC samples in 100% water, as this will cause severe peak splitting and tailing.

  • Isocratic/Gradient Run: Depending on sample complexity, run isocratically at 100% A, or apply a shallow gradient to 50% B over 10 minutes.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromatography Consumables Partner. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Center. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." HPLC Troubleshooting Guides.[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[Link]

  • HPLC.eu. "Direct analysis of amino acids by HILIC–eSI-MS." HPLC Application Notes. [Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews.[Link]

Sources

Troubleshooting

Improving solubility of (S)-Quinuclidin-3-amine hydrochloride in organic solvents

Subtitle: Troubleshooting Guides, Causality Analysis, and Validated Protocols for Organic Synthesis Welcome to the Technical Support Center. (S)-Quinuclidin-3-amine dihydrochloride is a highly valuable chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, Causality Analysis, and Validated Protocols for Organic Synthesis

Welcome to the Technical Support Center. (S)-Quinuclidin-3-amine dihydrochloride is a highly valuable chiral building block in medicinal chemistry, particularly for synthesizing neurological therapeutics and serotonin receptor modulators[1]. However, its dicationic nature presents significant solubility bottlenecks in standard organic workflows. This guide provides field-proven strategies to overcome these limitations, focusing on the causality behind its physical behavior and offering self-validating protocols for your benchwork.

Section 1: Fundamental Properties & Causality

To solve solubility issues, we must first understand the physicochemical forces at play. (S)-Quinuclidin-3-amine is typically supplied as a dihydrochloride salt. The presence of two basic nitrogens—a primary amine and a tertiary bicyclic bridgehead amine—creates a highly polar, rigid molecule with immense crystal lattice energy.

Table 1: Physicochemical Profile of (S)-Quinuclidin-3-amine Dihydrochloride

PropertyValueCausality / Impact on Solvation
Molecular Formula C₇H₁₄N₂ · 2HClDual protonation creates a highly polar dicationic lattice, demanding high-dielectric solvents to overcome ionic bonds[2].
pKa (Conjugate Acid) ~10.6 - 11.0The tertiary bicyclic amine is a strong organic base[3]. Requires an aqueous pH > 12 for complete deprotonation during extraction[4].
Solubility (Aqueous) Highly SolubleFavorable ion-dipole interactions with water make aqueous extraction of the free base exceptionally difficult[5][6].
Solubility (Organic) Poor in DCM/THF/EtOAcLow dielectric constants of common organic solvents fail to overcome the crystal lattice energy of the dihydrochloride salt[7].
Section 2: Troubleshooting Guide (FAQs)

Q1: Why does my (S)-Quinuclidin-3-amine dihydrochloride remain a suspension in dichloromethane (DCM) during amide coupling? A1: Causality: Amine hydrochloride salts possess high lattice energies and are essentially insoluble in low-polarity organic solvents like DCM or tetrahydrofuran (THF)[7][8]. Furthermore, a protonated amine lacks the lone pair necessary to act as a nucleophile in coupling reactions[9]. Solution: You must perform an in situ free-basing by adding a non-nucleophilic tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the reaction mixture to generate the organic-soluble free amine[9][10].

Q2: I attempted an aqueous extraction to isolate the free base using saturated NaHCO₃ and ethyl acetate, but my yield was <10%. What went wrong? A2: Causality: Two factors are at play. First, the pKa of the quinuclidine bridgehead nitrogen is approximately 11.0[3]. Saturated NaHCO₃ (pH ~8.3) is insufficient to deprotonate it; the molecule remains a water-soluble monohydrochloride[11]. Second, even the fully deprotonated free base is highly hydrophilic and resists partitioning into organic layers[6]. Solution: You must use a strong base (NaOH or KOH) to drive the aqueous phase to pH > 12[4]. Additionally, saturate the aqueous layer with NaCl (salting-out effect) and extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in chloroform). Alternatively, bypass aqueous workup entirely using the non-aqueous alkoxide method (see Protocol B).

Q3: Can I use co-solvents instead of free-basing if my reaction is base-sensitive? A3: Causality: Yes. If free-basing is detrimental to your reagents, you can disrupt the crystal lattice by increasing the solvent's dielectric constant and applying thermal energy[12]. Solution: Swap DCM/THF for polar aprotic solvents like DMF, DMSO, or NMP[12]. Gentle heating (e.g., 40-50 °C) significantly increases the mole fraction solubility of rigid amine hydrochlorides without requiring basic conditions[12].

Section 3: Validated Experimental Protocols
Protocol A: In Situ Neutralization for Peptide/Amide Coupling

Self-Validating System: This protocol relies on visual state changes and pH verification to ensure the nucleophile is active before adding your coupling agent.

  • Suspension: Suspend 1.0 equivalent of (S)-Quinuclidin-3-amine dihydrochloride in anhydrous DCM or THF under an inert atmosphere.

  • Base Addition: Dropwise add 2.5 to 3.0 equivalents of DIPEA. (Note: 2.0 eq neutralizes the dihydrochloride; the excess ensures a basic environment for the coupling agent)[9].

  • Validation (Visual): Stir vigorously for 15-30 minutes. The dense, granular dihydrochloride salt will react to form the free amine (which dissolves into the organic layer) and DIPEA·HCl. Validation Check: The mixture should transition from a heavy suspension to a fine, translucent white cloud of precipitated DIPEA·HCl[13].

  • Coupling: Once the visual transition is confirmed, add your pre-activated carboxylic acid (e.g., via EDC/HOBt) to the mixture[10].

Protocol B: Non-Aqueous Ex Situ Free-Basing (Alkoxide Method)

Self-Validating System: Avoids the severe partition coefficient (logP) issues of aqueous extraction by precipitating the inorganic salt byproduct directly out of an organic solution.

  • Dissolution: Dissolve the dihydrochloride salt in anhydrous methanol (the salt exhibits moderate solubility in MeOH)[2].

  • Deprotonation: Slowly add exactly 2.0 equivalents of Sodium Methoxide (NaOMe) in methanol.

  • Precipitation: Stir for 1 hour at room temperature. As the free base forms, NaCl will precipitate out of the methanolic solution.

  • Solvent Swap: Evaporate the methanol under reduced pressure. Resuspend the resulting residue in anhydrous DCM or THF. The free (S)-quinuclidin-3-amine will dissolve, leaving the residual NaCl as an insoluble solid.

  • Validation (Analytical): Filter the NaCl through a Celite pad. Take a 0.1 mL aliquot of the filtrate, evaporate it, and run a ¹H NMR in CDCl₃. Validation Check: The bridgehead proton should appear clearly at ~3.1 ppm, confirming the intact, unprotonated quinuclidine core[3].

Section 4: Workflows and Logical Relationships

Workflow1 start Target: Solubilize (S)-Quinuclidin-3-amine 2HCl q1 Is the reaction compatible with organic bases? start->q1 insitu In Situ Neutralization Add 2.5 eq DIPEA/TEA in DCM/THF q1->insitu Yes q2 Can you use polar aprotic solvents? q1->q2 No aprotic Use DMF, DMSO, or NMP (Apply Gentle Heating) q2->aprotic Yes exsitu Ex Situ Free-Basing (Non-Aqueous NaOMe Method) q2->exsitu No

Decision matrix for optimizing the solubility of (S)-Quinuclidin-3-amine dihydrochloride.

Workflow2 state1 Dicationic Salt (pH < 8) Water Soluble Organic Insoluble state2 Monocationic Salt (pH 9 - 10) Intermediate State state1->state2 +1 eq Base Deprotonates 1° Amine state3 Free Base (pH > 12) Organic Soluble state2->state3 +1 eq Base Deprotonates 3° Amine

pH-dependent protonation states and their impact on organic solubility.

References
  • [12] How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. BenchChem.

  • [2] (S)-3-Aminoquinuclidine dihydrochloride physical characteristics. BenchChem.

  • [13] improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. BenchChem.

  • [5] CAS RN | 119904-90-4 | (S)-(-)-3-Aminoquinuclidine Dihydrochloride. Spectrum Chemical.

  • [7] Salt formation to improve drug solubility. USPTO / Advanced Drug Delivery Reviews.

  • [1] (S)-(-)-3-Aminoquinuclidine dihydrochloride. Chem-Impex.

  • [10] A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.

  • [9] Hydrochloride salt of amine : r/OrganicChemistry. Reddit.

  • [8] Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.

  • [3] Quinuclidine. Grokipedia.

  • [11] Study of the chiral molecule 3-aminoquinuclidine. Charles University.

  • [4] An Efficient Enantiopure Synthesis of a Pivotal Precursor to Substance P Antagonists. ACS Publications.

  • [6] Synthesis of functionalised quinuclidines. University of Liverpool.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (S)-Quinuclidin-3-amine Hydrochloride

Welcome to the Technical Support Center. As a critical chiral building block in asymmetric synthesis and pharmaceutical development (e.g., Palonosetron synthesis), (S)-Quinuclidin-3-amine hydrochloride (and its dihydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical chiral building block in asymmetric synthesis and pharmaceutical development (e.g., Palonosetron synthesis), (S)-Quinuclidin-3-amine hydrochloride (and its dihydrochloride variant, CAS: 119904-90-4) requires stringent environmental controls[1].

This guide is designed for research scientists to troubleshoot degradation issues, understand the mechanistic causality behind storage requirements, and implement self-validating laboratory protocols.

Core Principles of Stability & Degradation Causality

To effectively protect your reagents, you must first understand how they fail. The degradation of (S)-Quinuclidin-3-amine hydrochloride is governed by three primary mechanisms:

  • Hygroscopicity & Deliquescence: The hydrochloride salt form is highly soluble in water[2] and acts as a strong desiccant in ambient air. Moisture ingress leads to deliquescence (clumping). This not only alters the compound's effective molarity—ruining stoichiometric calculations—but also creates a micro-aqueous environment that accelerates hydrolysis.

  • Oxidative Vulnerability: The bicyclic quinuclidine nitrogen and the primary amine are electron-rich. Exposure to ambient oxygen or incompatible oxidizing agents induces amine oxidation[2]. This visually presents as a shift from a pure white crystalline powder to a sticky, pale-yellow substance.

  • Thermal Kinetics: Elevated temperatures exponentially increase the rate of both oxidation and moisture-induced degradation. While the solid crystalline lattice offers some stabilization at 2–8°C[3], solvation drastically increases molecular mobility, necessitating ultra-low temperatures (-80°C) to arrest kinetic breakdown[1].

Troubleshooting FAQs

Q1: My (S)-Quinuclidin-3-amine hydrochloride powder has turned clumpy and slightly pale-yellow. Is it still viable for synthesis? A1: The clumping indicates moisture absorption, while the pale-yellow tint is a hallmark of mild amine oxidation[2].

  • Causality: The container seal was likely compromised, allowing ambient humidity and oxygen to interact with the salt.

  • Action: For highly sensitive asymmetric synthesis, discard the batch. For general use, you may attempt to dry it under high vacuum, but the oxidized impurities will remain. Always store away from oxidizing agents in a cool, dark place[2].

Q2: How should I store the compound once dissolved in a solvent? A2: Solvation removes the crystalline lattice stabilization, making the compound highly reactive.

  • Action: If you must store it in a solvent, keep it at -80°C for a maximum of 6 months, or -20°C for no longer than 1 month[1]. Ensure the storage vial is purged with an inert gas before freezing.

Q3: Do I need a full glovebox to handle the solid reagent? A3: While a glovebox is optimal, it is not strictly mandatory if you use rapid handling techniques.

  • Action: Handle the solid in a dry environment (relative humidity <30%). Flush the primary container with an inert atmosphere (Argon or Nitrogen) immediately after opening and before resealing[4].

Quantitative Storage Guidelines

To ensure maximum shelf-life and experimental reproducibility, adhere strictly to the following storage matrix:

StateOptimal TemperatureEnvironmental ControlsMaximum Shelf-Life
Solid Powder 2–8°C (or 4°C)Sealed, Inert Atmosphere (Ar/N₂), Dark2–3 Years[1][3]
In Solvent -20°CSealed, Inert Gas Purged1 Month[1]
In Solvent -80°CSealed, Inert Gas Purged6 Months[1]

Experimental Workflows & Self-Validating Protocols

To guarantee the integrity of your reagent, implement these self-validating protocols in your laboratory.

Protocol A: Aliquoting Solid Reagent under Inert Atmosphere

Objective: Prevent repeated freeze-thaw cycles and moisture exposure during routine use.

  • Equilibration: Remove the master bottle from 4°C storage[1] and allow it to equilibrate to room temperature unopened in a desiccator for 30 minutes. (Causality: Opening cold vials causes immediate condensation of ambient moisture directly onto the hygroscopic powder).

  • Aliquoting: Rapidly transfer the required mass into pre-dried, amber glass vials.

  • Inert Purge: Gently purge each vial with dry Argon or Nitrogen gas for 5 seconds to displace ambient oxygen[4].

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal with Parafilm.

  • Self-Validation Check: Weigh one sealed aliquot immediately. Re-weigh it after 24 hours at room temperature. A mass increase of >0.1% indicates a compromised seal and active moisture ingress. If stable, transfer to 2–8°C storage[3].

Protocol B: Preparation and Cryopreservation of Stock Solutions

Objective: Maintain the molar integrity of dissolved (S)-Quinuclidin-3-amine hydrochloride.

  • Solvent Preparation: Use only anhydrous, degassed solvents.

  • Dissolution: Dissolve the solid aliquot in the solvent. Do not use heat to aid dissolution; use vortexing or mild sonication.

  • Visual Validation Check: Inspect the solution against a pure white background. It must be perfectly clear and colorless. A pale-yellow tint indicates pre-existing oxidative degradation[2].

  • Cryopreservation: Aliquot the solution into cryovials, purge the headspace with Argon, and immediately transfer to -80°C[1].

Degradation & Preventative Logic Pathway

G Target (S)-Quinuclidin-3-amine HCl Moisture Ambient Moisture Target->Moisture Susceptible to Oxygen Oxidizing Agents Target->Oxygen Incompatible with Heat Thermal Stress Target->Heat Degrades via Hygro Deliquescence Moisture->Hygro Causes Oxid Amine Oxidation Oxygen->Oxid Causes Degrad Rapid Breakdown Heat->Degrad Causes Desiccator Seal Away From Moisture Hygro->Desiccator Prevent via InertGas Inert Atmosphere (Ar/N2) Oxid->InertGas Prevent via ColdSolid 2-8°C (Solid) / -80°C (Solvent) Degrad->ColdSolid Prevent via

Causality of (S)-Quinuclidin-3-amine HCl degradation and preventative storage logic.

References

Sources

Reference Data & Comparative Studies

Validation

(S)-Quinuclidin-3-amine hydrochloride vs (R)-Quinuclidin-3-amine hydrochloride reactivity

An in-depth comparative analysis of (S)-Quinuclidin-3-amine hydrochloride and (R)-Quinuclidin-3-amine hydrochloride requires a fundamental understanding of how stereochemistry dictates biological activity. Both compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (S)-Quinuclidin-3-amine hydrochloride and (R)-Quinuclidin-3-amine hydrochloride requires a fundamental understanding of how stereochemistry dictates biological activity. Both compounds share a rigid bicyclic [2.2.2]octane framework featuring a highly basic bridgehead nitrogen and a primary amine at the C3 position. While their intrinsic chemical reactivity toward electrophiles is identical in an achiral environment, their stereoselective reactivity and spatial orientation make them distinctly different building blocks in pharmaceutical development.

This guide provides an objective comparison of their properties, target specificities, and validated experimental workflows for their isolation and application.

Structural & Physical Properties Comparison

The quinuclidine core is highly valued in medicinal chemistry because it locks the tertiary amine's lone pair in a specific vector. When a synthesized ligand binds to a target receptor, the distance and angle between this basic nitrogen and the C3 substituent are critical. The (S)- and (R)- configurations alter this spatial relationship, often resulting in logarithmic differences in binding affinity[1].

Property(S)-Quinuclidin-3-amine HCl(R)-Quinuclidin-3-amine HCl
CAS Number 119904-90-4 (di-HCl) / 120570-05-0 (Base)137661-31-5 (mono-HCl) / 123536-15-2 (Base)
Stereocenter Configuration (3S)(3R)
Resolving Agent Used L-(+)-Tartaric AcidD-(-)-Tartaric Acid
Primary Target Receptors 5-HT3, NK1 α 7 nAChR, Muscarinic Receptors
Key Pharmaceutical Derivatives Zacopride analogs, Maropitant (Cerenia)Revatropate, CDK7 Inhibitors

Pharmaceutical Applications & Target Specificity

The (S)-Enantiomer (5-HT3 and NK1 Focus): (S)-Quinuclidin-3-amine is a pivotal intermediate in the synthesis of antiemetic and anxiolytic drugs. For instance, in the development of Zacopride derivatives (mixed 5-HT3 antagonist / 5-HT4 agonists), the (S)-configuration demonstrates significantly higher binding affinity to the 5-HT3 receptor compared to its (R)-counterpart[1]. It is also structurally related to the core of Maropitant, a potent neurokinin-1 (NK1) receptor antagonist used in veterinary medicine[2].

The (R)-Enantiomer ( α 7 nAChR and Muscarinic Focus): (R)-Quinuclidin-3-amine is heavily utilized in the synthesis of alpha-7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists, which are investigated for cognitive enhancement in neurodegenerative diseases. The (R)-configuration perfectly aligns the quinuclidine nitrogen with the hydrogen-bond acceptor sites within the α 7 nAChR pharmacophore. It is also the chiral precursor for Revatropate, a muscarinic receptor antagonist[3].

Stereoselective Reactivity & Resolution Workflow

Because direct asymmetric synthesis of the quinuclidine core is highly complex, the industry standard relies on the chemical resolution of racemic 3-aminoquinuclidine using chiral tartaric acid.

Causality in Experimental Design: Ethanol and water are used as the solvent system because ethanol provides poor solubility for the target diastereomeric salt at room temperature, while water solubilizes the initial mixture at elevated temperatures. This creates a steep solubility curve, driving the fractional crystallization of the less soluble diastereomer based on differences in lattice energy[4].

G Racemic Racemic 3-Aminoquinuclidine L_Tartaric L-(+)-Tartaric Acid (Fractional Crystallization) Racemic->L_Tartaric D_Tartaric D-(-)-Tartaric Acid (Fractional Crystallization) Racemic->D_Tartaric S_Salt (S)-Diastereomeric Salt Precipitate L_Tartaric->S_Salt EtOH/H2O 50°C to RT R_Salt (R)-Diastereomeric Salt Precipitate D_Tartaric->R_Salt EtOH/H2O 50°C to RT S_Amine (S)-Quinuclidin-3-amine HCl Salt S_Salt->S_Amine 1. K2CO3 2. HCl(g) R_Amine (R)-Quinuclidin-3-amine HCl Salt R_Salt->R_Amine 1. K2CO3 2. HCl(g)

Enantiomeric resolution workflow for (S)- and (R)-Quinuclidin-3-amine via tartaric acid salts.

Protocol 1: Isolation of (S)-Quinuclidin-3-amine via Fractional Crystallization

This protocol is a self-validating system; optical rotation must be verified before proceeding to the final salt formation.

  • Free Base Liberation: Suspend racemic 3-aminoquinuclidine dihydrochloride (1.0 eq) in ethanol. Add K2​CO3​ (3.0 eq) and stir at 25°C for 1 hour to liberate the free amine. Filter off the inorganic salts.

  • Diastereomeric Salt Formation: To the filtrate, add L-(+)-tartaric acid (1.0 eq). Heat the mixture to 50°C and stir for 5 hours.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. The (S)-3-aminoquinuclidine-L-tartrate salt will preferentially precipitate.

  • Validation Check: Filter the precipitate and measure the optical rotation [α]D​ . Recrystallize from EtOH/ H2​O (9:1) until the optical rotation stabilizes, indicating >99% enantiomeric excess (ee).

  • HCl Salt Formation: Dissolve the pure tartrate salt in ethanol, adjust to pH 9 with K2​CO3​ , filter, and concentrate. Redissolve the free (S)-amine in methanol and bubble HCl(g) until pH 1 is reached. Evaporate to yield pure (S)-Quinuclidin-3-amine hydrochloride[5].

Comparative Experimental Workflow: Amide Coupling

When synthesizing target ligands (e.g., benzamides for 5-HT3 or nAChR binding), the primary amine at C3 is highly nucleophilic. However, the basic bridgehead nitrogen ( pKa​≈10.5 ) can interfere with standard coupling reagents by acting as a competing nucleophile or altering the local pH.

Causality in Experimental Design: HATU is selected as the coupling reagent because it provides rapid activation of the carboxylic acid. This minimizes the time the activated ester is exposed to the basic quinuclidine environment, preventing epimerization of the substrate and ensuring high yields despite the steric hindrance of the bicyclic cage.

Protocol 2: Stereoretentive Amide Coupling
  • Activation: In a flame-dried flask under N2​ , dissolve the target aryl carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add either (S)- or (R)-Quinuclidin-3-amine hydrochloride (1.1 eq) in a single portion.

  • Reaction: Stir the mixture for 12 hours. The reaction progress is monitored via LC-MS.

  • Workup & Validation: Quench with saturated NaHCO3​ , extract with EtOAc, and dry over Na2​SO4​ .

  • Self-Validating Step: Purify the crude product via flash chromatography. Submit the purified product to Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that no racemization occurred at the C3 position during the basic coupling conditions.

References

  • Radiotracers for the Central Serotoninergic System. National Institutes of Health (NIH) - PMC. Available at: [Link]

  • Maropitant. Wikipedia. Available at: [Link]

  • (R)-Quinuclidin-3-amine hydrochloride (CAS 137661-31-5). LookChem. Available at: [Link]

Comparative

Determination of enantiomeric purity for (S)-Quinuclidin-3-amine hydrochloride

Title: Analytical Comparison Guide: Determination of Enantiomeric Purity for (S)-Quinuclidin-3-amine Hydrochloride (S)-Quinuclidin-3-amine hydrochloride is a highly versatile chiral building block utilized extensively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: Determination of Enantiomeric Purity for (S)-Quinuclidin-3-amine Hydrochloride

(S)-Quinuclidin-3-amine hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of muscarinic receptor antagonists, 5-HT3/5-HT4 receptor ligands, and NK1 antagonists[1]. Because the undesired (R)-enantiomer can exhibit drastically different pharmacodynamics or act as a competitive inhibitor, stringent control of its enantiomeric purity (often requiring >99.5% ee) is a critical quality attribute (CQA) in drug development[2],[1].

This guide objectively evaluates the analytical methodologies available for determining the enantiomeric purity of (S)-quinuclidin-3-amine hydrochloride, providing actionable, field-proven protocols grounded in causality and self-validating principles.

Comparative Analysis of Analytical Methodologies

To quantify enantiomeric excess (ee), analysts must overcome a fundamental challenge: enantiomers possess identical physical properties in an achiral environment. Furthermore, quinuclidin-3-amine lacks a strong UV-absorbing chromophore, complicating standard UV-Vis detection[3].

The following table summarizes the performance of alternative analytical methodologies:

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

MethodologySensitivity (LOD)AdvantagesLimitationsBest Use Case
Optical Rotation (Polarimetry) ~1-5%Rapid, non-destructive, requires minimal sample preparation.Prone to inaccuracies from chemical impurities, concentration variations, and solvent effects[2].Initial screening of bulk synthesis batches.
NMR with Chiral Solvating Agents ~0.5-1%Direct structural confirmation; no complex method development required.Lacks the sensitivity for trace enantiomeric impurities (<0.5%); requires expensive deuterated solvents.Structural elucidation and moderate-purity checks.
Direct Chiral HPLC (MS/CAD Detection) <0.1%Minimal sample prep; direct separation on Chiral Stationary Phases (CSPs).Requires specialized detectors (MS/CAD) due to lack of chromophore[4]; CSPs are expensive and fragile.High-throughput screening where MS/CAD is readily available.
Indirect HPLC (Pre-column Derivatization) <0.01%Extremely high sensitivity; utilizes robust, inexpensive achiral C18 columns.Requires a derivatization step; potential for kinetic resolution if reaction is incomplete[5].Gold Standard for regulatory-grade trace impurity quantitation.

Deep Dive: Why Indirect Chiral HPLC is the Gold Standard

While Direct Chiral HPLC using specialized chiral stationary phases (CSPs) is popular, the lack of a chromophore in quinuclidin-3-amine necessitates either Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)[3][4]. MS/CAD can suffer from matrix effects and non-linear responses, complicating precise quantitation.

Therefore, Indirect HPLC via pre-column diastereomeric derivatization is often the most robust choice for quantitation[5]. By reacting the primary amine with a chiral derivatizing agent (CDA) such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, we achieve two goals simultaneously:

  • Chromophore Addition: The naphthyl group provides strong UV absorbance, drastically lowering the Limit of Detection (LOD).

  • Diastereomer Formation: The resulting urea derivatives are diastereomers with distinct physicochemical properties, allowing baseline separation on standard, highly efficient achiral C18 columns[1][3].

Analytical Workflow

The following diagram illustrates the decision matrix and workflow for determining the enantiomeric purity of quinuclidin-3-amine.

G Start Racemic or Enriched (S)-Quinuclidin-3-amine HCl SamplePrep Sample Preparation (Free-basing & Extraction) Start->SamplePrep Decision Method Selection SamplePrep->Decision Direct Direct Chiral HPLC (Chiral Stationary Phase) Decision->Direct High-Throughput Screening Indirect Indirect HPLC (Diastereomeric Derivatization) Decision->Indirect Trace Impurity (<0.5%) Analysis1 HPLC Analysis (MS/CAD Detection) Direct->Analysis1 Deriv Derivatization Reaction (Add Chromophore) Indirect->Deriv Analysis2 HPLC Analysis (Achiral C18 Column, UV) Deriv->Analysis2 Result Enantiomeric Excess (ee%) Calculation & Validation Analysis1->Result Analysis2->Result

Figure 1: Analytical workflow for enantiomeric purity determination of quinuclidin-3-amine.

Experimental Protocol: Self-Validating Indirect HPLC Method

Objective: Quantify trace (R)-quinuclidin-3-amine in (S)-quinuclidin-3-amine hydrochloride batches.

Step 1: Free-Basing the Analyte
  • Procedure: Dissolve 10 mg of (S)-Quinuclidin-3-amine HCl in 1 mL of 0.1 M NaOH. Extract the free base with 2 mL of dichloromethane (DCM).

  • Causality: The hydrochloride salt leaves the amine protonated ( NH3+​ ), rendering it non-nucleophilic. Neutralization is mandatory to allow the primary amine to attack the derivatizing agent[2][6].

Step 2: Diastereomeric Derivatization
  • Procedure: Add a 2-fold molar excess of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate to the DCM extract. Incubate at 60°C for 30 minutes. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Causality: The isocyanate reacts rapidly with the primary amine to form a highly stable urea derivative without risking racemization. The bulky naphthyl group provides strong UV absorbance (at ~230 nm) and rigid steric bulk, maximizing the physical differences between the resulting (S,R) and (R,R) diastereomers for easier separation on an achiral column[1][3].

Step 3: Chromatographic Separation
  • Column: Achiral C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Water/Acetonitrile (40:60 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Causality: TFA acts as an ion-pairing agent and suppresses residual silanol interactions on the C18 column. This prevents peak tailing of the highly basic quinuclidine nitrogen, ensuring sharp peaks and accurate integration of trace impurities.

Step 4: System Suitability (Self-Validation)

Before analyzing the unknown sample, the system must self-validate using a derivatized racemic standard to confirm the method's resolving power and precision.

Table 2: System Suitability and Validation Parameters

ParameterTarget Acceptance CriteriaObserved (Typical)Implications
Resolution ( Rs​ ) > 1.52.4Ensures baseline separation between (S,R) and (R,R) peaks for accurate trace integration.
Tailing Factor ( Tf​ ) < 1.51.1Indicates effective silanol suppression by TFA.
S/N Ratio (0.1% impurity) > 1045Confirms adequate sensitivity of the naphthyl chromophore.
%RSD of Peak Area 2.0% (n=5)0.8%Verifies injection precision and derivatization stability.

Note: If the resolution ( Rs​ ) falls below 1.5 during the system suitability check, the analyst must decrease the acetonitrile concentration to increase retention time and improve selectivity.

References

  • Demian, I., & Gripshover, D. F. (1989). Enantiomeric purity determination of 3-aminoquinuclidine by diastereomeric derivatization and high-performance liquid chromatographic separation. Journal of Chromatography A, 466, 415-420. URL: [Link]

  • Chen, Y., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. URL: [Link]

Sources

Validation

NMR Chemical Shifts Validation for (S)-Quinuclidin-3-amine Hydrochloride: A Comparative Guide

Introduction: The Criticality of Chiral Purity in Drug Development (S)-Quinuclidin-3-amine hydrochloride (CAS: 119904-90-4) is a highly versatile chiral building block in modern medicinal chemistry. Its rigid bicyclic fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity in Drug Development

(S)-Quinuclidin-3-amine hydrochloride (CAS: 119904-90-4) is a highly versatile chiral building block in modern medicinal chemistry. Its rigid bicyclic framework and basic nitrogen centers make it a foundational pharmacophore for a variety of therapeutics, including M3 muscarinic acetylcholine receptor antagonists[1], 5-HT3 serotonin receptor ligands[2], and NK-1 receptor antagonists[3]. Because stereochemistry and chemical purity profoundly dictate target affinity and pharmacokinetic profiles, validating the structural integrity of this precursor is a non-negotiable step in drug development.

The Causality of Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand why specific analytical parameters are chosen. While HPLC is standard for assessing general purity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for orthogonal structural validation.

  • Salt Form vs. Free Base: The quinuclidine core contains a strong tertiary amine, and the C3 position adds a primary amine. In its free base form, 3-aminoquinuclidine is highly hygroscopic and susceptible to atmospheric oxidation. Utilizing the dihydrochloride salt locks the molecule into a stable, crystalline state, ensuring precise stoichiometric weighing and long-term stability[4].

  • Solvent Selection (D₂O vs. DMSO-d₆): The dihydrochloride salt is highly polar and virtually insoluble in non-polar solvents like CDCl₃. While DMSO-d₆ can dissolve the salt, the resulting NMR spectrum is often severely broadened by the rapidly exchanging NH⁺ and NH₃⁺ protons. By using Deuterium Oxide (D₂O), these acidic protons exchange with deuterium and disappear from the spectrum, leaving a clean, highly resolved aliphatic envelope.

  • Self-Validating Internal Referencing: The residual water peak (HDO) in D₂O is highly temperature-dependent (shifting from 4.79 ppm at 25°C to 4.70 ppm at 40°C). A robust, self-validating protocol mandates the use of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as an internal standard fixed at δ 0.00 ppm to ensure absolute chemical shift accuracy.

Comparative Performance: High-Purity Standard vs. Generic Batch

When sourcing (S)-Quinuclidin-3-amine hydrochloride, researchers must frequently compare certified reference materials against unoptimized, in-house synthesized batches. The tables below objectively compare these sources and provide the validated NMR spectral data required for structural confirmation.

Table 1: Comparative Quality Metrics
ParameterHigh-Purity Reference StandardGeneric / In-House Synthesized BatchAnalytical & Synthetic Impact
Chemical Purity (¹H NMR) > 99.0%~ 95.0%Trace organic impurities can interfere with sensitive coupling reactions (e.g., urea formation).
Enantiomeric Excess (ee) > 99.5% (Chiral HPLC)< 98.0%Enantiomeric impurities lead to off-target pharmacological effects and failed biological assays.
Water Content (Karl Fischer) < 1.0%> 3.0% (Hygroscopic)Excess moisture aggressively degrades reagents like triphosgene during derivatization.
NMR Baseline Quality Flat, no extraneous peaksBroad humps, solvent residuesComplicates the quantitative integration of the complex quinuclidine aliphatic envelope.
Table 2: Validated ¹H and ¹³C NMR Chemical Shifts (in D₂O)
NucleusPositionChemical Shift (ppm)Multiplicity & IntegrationCausality / Structural Significance
¹H H-33.95m, 1HHighly deshielded by the directly attached primary ammonium (-NH₃⁺) group.
¹H H-2a, H-2b3.70, 3.45m, 2HDiastereotopic protons adjacent to both the bridgehead nitrogen and the C3 chiral center.
¹H H-6, H-83.35m, 4HProtons adjacent to the protonated bridgehead nitrogen (-NH⁺-).
¹H H-42.35m, 1HBridgehead methine proton; complex splitting due to long-range coupling.
¹H H-5, H-72.15 - 1.95m, 4HAliphatic ring protons furthest from the electronegative heteroatoms.
¹³C C-248.5sHighly deshielded due to proximity to two positively charged nitrogen atoms.
¹³C C-346.2sCarbon bearing the primary amine.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and strict quantitative accuracy, follow this step-by-step methodology for NMR acquisition.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of (S)-Quinuclidin-3-amine hydrochloride. Causality: This concentration provides an optimal signal-to-noise ratio in a standard 5 mm tube without causing radiation damping or viscosity-induced line broadening.

  • Dissolve the salt in 0.6 mL of D₂O containing 0.05% w/v TSP.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe to the ¹H frequency to maximize sensitivity.

  • Set the relaxation delay (D1) to 5.0 seconds. Causality: The relaxation delay must be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure that the resulting integrals are strictly quantitative.

  • Acquire 64 scans with a spectral width of 12 ppm.

Step 3: Data Processing

  • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT) to enhance the signal-to-noise ratio.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Calibrate the TSP singlet strictly to δ 0.00 ppm and integrate the aliphatic region to confirm the 12-proton count of the quinuclidine core.

NMR_Workflow A 1. Sample Prep 10 mg Salt + 0.6 mL D2O + 0.05% TSP B 2. Tuning & Matching Probe Optimization A->B C 3. Acquisition 400 MHz, D1=5s, 64 Scans B->C D 4. Processing Zero-Filling & FT C->D E 5. Validation Quantitative Integration D->E

Step-by-step self-validating NMR acquisition workflow for structural confirmation.

Downstream Pharmacological Application

Once the structural and enantiomeric purity of (S)-Quinuclidin-3-amine is validated, it can be confidently deployed in multi-step syntheses. One of its most prominent applications is acting as the basic anchor unit in M3 muscarinic receptor antagonists[1], which are critical in treating chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).

Pathway Ligand (S)-Quinuclidin-3-amine Derived M3 Antagonist Receptor Muscarinic M3 Receptor (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein Uncoupling Receptor->Gq Signal Blockade PLC Phospholipase C (PLC) Inhibition Gq->PLC Calcium Decreased Intracellular Ca2+ PLC->Calcium

Pharmacological mechanism of M3 muscarinic receptor antagonists derived from the title compound.

References

  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Improved Methodology for the Preparation of Chiral Amines Source: d-nb.info URL:[Link]

  • Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity Source: ACS Publications URL:[Link]

Sources

Comparative

Comparative Guide: (S)-Quinuclidin-3-amine vs. Alternative Chiral Bicyclic Amines in Drug Discovery

As a Senior Application Scientist evaluating chiral building blocks for central nervous system (CNS) therapeutics, selecting the optimal bicyclic amine scaffold is a critical decision. The structural rigidity, basicity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating chiral building blocks for central nervous system (CNS) therapeutics, selecting the optimal bicyclic amine scaffold is a critical decision. The structural rigidity, basicity, and spatial orientation of these molecules directly dictate their pharmacodynamic and pharmacokinetic profiles.

This guide objectively compares (S)-Quinuclidin-3-amine (a 1-azabicyclo[2.2.2]octane derivative) with other prominent chiral amines, such as 8-Azabicyclo[3.2.1]octan-3-amine (tropane core) and (S)-3-Aminopyrrolidine (monocyclic core). We will dissect the causality behind their performance in targeting muscarinic (mAChR), nicotinic (nAChR), and 5-HT3 receptors[1], supported by self-validating experimental protocols.

Structural & Physicochemical Comparison

The therapeutic efficacy of a bicyclic amine is governed by its 3D conformation and the electronic properties of its nitrogen atoms.

The Causality of the [2.2.2] Bicyclic System

(S)-Quinuclidin-3-amine features a highly symmetrical 1-azabicyclo[2.2.2]octane ring. The tertiary nitrogen is located at the bridgehead. Due to geometric constraints, this nitrogen cannot undergo umbrella inversion. Consequently, its lone electron pair is highly directional and exposed, resulting in a significantly higher basicity (pKa ~10.6–11.0) compared to standard aliphatic amines[2].

At a physiological pH of 7.4, the quinuclidine nitrogen is almost entirely protonated. This permanent cationic state is critical for establishing a robust cation-π interaction with the highly conserved Trp-149 residue within the aromatic cage of the nAChR orthosteric binding site[3].

In contrast, the [3.2.1] tropane system (where the nitrogen forms a bridge rather than a bridgehead) experiences slightly more steric hindrance, altering the vector of the cation-π interaction. Meanwhile, flexible monocyclic systems like (S)-3-aminopyrrolidine suffer a massive entropic penalty upon binding, as they must "freeze" into an active conformation, leading to lower overall receptor affinity[1].

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological properties of these scaffolds:

Property(S)-Quinuclidin-3-amine8-Azabicyclo[3.2.1]octan-3-amine(S)-3-Aminopyrrolidine
Ring Architecture 1-Azabicyclo[2.2.2]octane8-Azabicyclo[3.2.1]octaneMonocyclic (Pyrrolidine)
Conformational Rigidity Very HighHighLow
Entropic Penalty of Binding MinimalLowHigh
Bridgehead Nitrogen Yes (No umbrella inversion)No (Bridging nitrogen)No
Tertiary Amine pKa ~10.6 - 11.0~9.5 - 10.0~9.0 - 9.5 (Secondary N)
Primary Target Class α7-nAChR, mAChR, 5-HT3Monoamine Transporters, mAChRBroad / Variable
Lipophilicity (logP) Low (Highly polar)ModerateVery Low

(Note: (S)-Quinuclidin-3-amine is notably utilized as a critical intermediate in the synthesis of potent 5-HT3 receptor antagonists like palonosetron[4], as well as highly selective α7-nAChR agonists[5].)

Pharmacodynamic Signaling Pathway

When (S)-Quinuclidin-3-amine derivatives bind to the α7-nAChR, the rigid scaffold optimally projects its primary amine and hydrogen-bond acceptors to trigger a conformational shift in the pentameric ion channel. This opens the pore, allowing a rapid influx of calcium ions (Ca²⁺), which subsequently activates downstream intracellular signaling cascades (such as ERK and CREB) essential for neuroprotection and cognitive enhancement.

Pathway L Ligand Binding (S)-Quinuclidin-3-amine deriv. R α7-nAChR Conformational Change L->R I Ca2+ Influx R->I S Intracellular Signaling (e.g., ERK/CREB) I->S O Neuroprotection / Cognitive Enhancement S->O

Fig 1. Pharmacodynamic signaling pathway of α7-nAChR activation by quinuclidine derivatives.

Experimental Workflows & Methodologies

To objectively evaluate the performance of these chiral amines, we employ self-validating experimental protocols. Every assay must contain internal controls to ensure the integrity of the generated data.

Protocol A: Determination of Lipophilicity (logD at pH 7.4)

Causality & Rationale: For CNS-targeted drugs, the molecule must cross the blood-brain barrier (BBB). Because quinuclidine is highly basic, its ionization state at physiological pH drastically impacts its lipophilicity (logD). We use a validated shake-flask LC-MS/MS method to measure the true partitioning between aqueous and lipid phases.

Self-Validating System: The assay is run concurrently with a high-lipophilicity reference (Propranolol) and a low-lipophilicity reference (Atenolol). If the reference standards deviate from their known logD values by >0.2 log units, the assay is automatically rejected, ensuring system trustworthiness.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (S)-Quinuclidin-3-amine hydrochloride in DMSO.

  • Buffer Equilibration: Saturate 1-octanol with 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4, and vice versa, by stirring vigorously for 24 hours.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 495 µL of pre-equilibrated octanol and 495 µL of pre-equilibrated PBS.

  • Agitation: Shake the vials mechanically at 25°C for 60 minutes to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes to achieve sharp phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate logD = log₁₀(Area_octanol / Area_PBS).

Protocol B: In Vitro Radioligand Binding Assay for α7-nAChR

Causality & Rationale: To prove that the[2.2.2] bicyclic system provides superior affinity over the [3.2.1] system, we measure the competitive displacement of a known radioligand. The rigid quinuclidine core minimizes the entropy loss upon binding, which should reflect as a lower IC₅₀ value.

Self-Validating System: The assay utilizes [³H]-Methyllycaconitine ([³H]-MLA) as the radiotracer. To validate the assay window, Total Binding (TB) is measured with the buffer alone, while Non-Specific Binding (NSB) is defined using a saturating concentration (10 µM) of cold (-)-Nicotine. The assay is only valid if the specific binding (TB - NSB) is >70% of the total signal.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize SH-SY5Y cells (stably expressing human α7-nAChR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]-MLA (final concentration 1 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Analysis: Plot CPM against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, and convert to Ki using the Cheng-Prusoff equation.

Workflow A Compound Prep (S)-Quinuclidin-3-amine B Radioligand Incubation A->B C Filtration & Washing B->C D Liquid Scintillation C->D E Data Analysis (IC50/Ki) D->E

Fig 2. Step-by-step radioligand binding assay workflow for evaluating nAChR affinity.

References

  • Grokipedia. "Quinuclidine - Chemical Properties and Basicity." Grokipedia. URL:[Link]

  • ACS Publications. "Comparative Study on the Use of Docking and Bayesian Categorization To Predict Ligand Binding to Nicotinic Acetylcholine Receptors (nAChRs) Subtypes." Journal of Chemical Information and Modeling. URL:[Link]

  • BORIS Portal. "Synthesis and Pharmacological Evaluation of[11C]granisetron and [18F]fluoropalonosetron as PET Probes for 5-HT3 Receptor." University of Bern. URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of (S)-Quinuclidin-3-amine hydrochloride

Title: Unveiling the Mass Spectrometry Fragmentation Patterns of (S)-Quinuclidin-3-amine Hydrochloride: A Comparative Analytical Guide Introduction (S)-Quinuclidin-3-amine hydrochloride is a critical chiral intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mass Spectrometry Fragmentation Patterns of (S)-Quinuclidin-3-amine Hydrochloride: A Comparative Analytical Guide

Introduction (S)-Quinuclidin-3-amine hydrochloride is a critical chiral intermediate in the synthesis of potent muscarinic receptor antagonists, most notably solifenacin[1]. For drug development professionals and analytical chemists, confirming the structural and stereochemical integrity of this bicyclic aliphatic amine is paramount. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of (S)-Quinuclidin-3-amine, contrasting its behavior with common structural analogs (like 3-Quinuclidinol) and its enantiomeric counterpart ((R)-Quinuclidin-3-amine). By understanding the causality behind these gas-phase dissociations, researchers can design more robust LC-MS/MS workflows for impurity profiling and quality control[2].

Mechanistic Causality in Quinuclidine Fragmentation

The quinuclidine core (1-azabicyclo[2.2.2]octane) presents a unique gas-phase environment. The molecule possesses two basic sites: the tertiary bridgehead nitrogen and the primary exocyclic amine. In positive electrospray ionization (ESI+), the bridgehead nitrogen is thermodynamically favored for protonation due to its higher gas-phase basicity, which is stabilized by the electron-donating alkyl cage.

However, under Collision-Induced Dissociation (CID), fragmentation is kinetically driven. The proton mobilizes to the primary amine, facilitating the highly characteristic neutral loss of ammonia (NH₃, -17.03 Da). Subsequent fragmentation involves the homolytic or retro-Diels-Alder-like cleavage of the bicyclic ring, expelling ethylene (C₂H₄, -28.03 Da)[3]. This ring-opening behavior is a hallmark of quinuclidine-containing pharmaceuticals, as observed in the comprehensive MSⁿ profiling of solifenacin and cinchona alkaloids[4],[5].

Fragmentation M Precursor Ion[M+H]+ m/z 127.12 (Protonated Quinuclidin-3-amine) F1 Fragment m/z 110.10 (Quinuclidinyl Cation) M->F1 Loss of NH3 (-17.03 Da) F2 Fragment m/z 99.09 (Ring-Opened Amine) M->F2 Loss of C2H4 (-28.03 Da) F3 Fragment m/z 82.07 (Conjugated Diene/Amine) F1->F3 Loss of C2H4 (-28.03 Da) F2->F3 Loss of NH3 (-17.03 Da)

Caption: CID fragmentation pathway of (S)-Quinuclidin-3-amine highlighting primary neutral losses.

Comparative Performance: (S)-Quinuclidin-3-amine vs. 3-Quinuclidinol

During synthesis, 3-Quinuclidinol is frequently encountered as a starting material or a degradation impurity. Differentiating these two compounds via MS requires careful analysis of their precursor and product ions.

While their intact [M+H]⁺ masses differ by approximately 1 Da, a fascinating analytical challenge arises in their MS/MS spectra: both molecules generate an identical, isobaric major product ion at m/z 110.10.

  • (S)-Quinuclidin-3-amine ([M+H]⁺ 127.12) loses NH₃ (17.03 Da) to form the quinuclidinyl cation (m/z 110.10).

  • 3-Quinuclidinol ([M+H]⁺ 128.11) loses H₂O (18.01 Da) to form the exact same quinuclidinyl cation (m/z 110.10).

Because the resulting fragment is structurally identical, differentiation must rely on strict precursor ion selection (Q1) rather than the product ion (Q3) in Multiple Reaction Monitoring (MRM) methods.

Table 1: Quantitative MS/MS Comparison of Quinuclidine Analogs

Analytical Feature(S)-Quinuclidin-3-amine3-Quinuclidinol (Alternative/Impurity)
Chemical Formula (Free Base) C₇H₁₄N₂C₇H₁₃NO
Exact Mass[M+H]⁺ 127.123 Da128.107 Da
Primary Neutral Loss -17.026 Da (NH₃)-18.010 Da (H₂O)
Secondary Neutral Loss -28.031 Da (C₂H₄)-28.031 Da (C₂H₄)
Dominant MRM Transition 127.1 → 110.1128.1 → 110.1
Secondary MRM Transition 127.1 → 82.1128.1 → 82.1

Advanced Stereochemical Differentiation: (S)- vs. (R)- Enantiomers

Standard tandem mass spectrometry is "achiral"; it cannot differentiate the (S)-enantiomer from the (R)-enantiomer because their gas-phase fragmentation energies and pathways are identical[5]. To objectively verify the stereochemical purity of (S)-Quinuclidin-3-amine, we must break the symmetry. This is achieved through chiral derivatization, converting the enantiomers into diastereomers, which possess distinct physicochemical properties and can be resolved chromatographically prior to MS detection.

Self-Validating Experimental Protocol: Chiral Derivatization LC-MS/MS

To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using a racemic control to confirm system suitability.

Step 1: Free Base Conversion & Sample Preparation

  • Dissolve 1.0 mg of (S)-Quinuclidin-3-amine hydrochloride in 500 µL of anhydrous pyridine to liberate the free base.

  • Prepare a parallel "Control Sample" using 1.0 mg of racemic (R/S)-Quinuclidin-3-amine hydrochloride.

Step 2: Diastereomeric Derivatization 3. Add 15 µL of (R)-(-)-Mosher’s acid chloride (MTPA-Cl) to both the sample and the control vials. 4. Incubate the mixtures at 60°C for 60 minutes in a thermomixer. The primary amine reacts with MTPA-Cl to form stable diastereomeric amides.

Step 3: Quenching & Reconstitution 5. Quench the unreacted MTPA-Cl by adding 100 µL of LC-MS grade methanol. 6. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. 7. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step 4: UHPLC-MS/MS Analysis & Validation 8. Inject 2 µL onto a sub-2 µm C18 UHPLC column. 9. Self-Validation Check: Analyze the Control Sample first. The system is only deemed "suitable" if the chromatogram displays two distinct peaks with a baseline resolution (Rs ≥ 1.5), representing the (R,R) and (R,S) diastereomers. 10. Analyze the (S)-Quinuclidin-3-amine sample. Confirm the presence of a single peak matching the retention time of the targeted diastereomer from the control run.

Workflow S1 1. Sample Prep Free Base Conversion S2 2. Derivatization (R)-(-)-MTPA-Cl S1->S2 Pyridine S3 3. UHPLC Separation Diastereomer Resolution S2->S3 Quench/Dry S4 4. ESI-MS/MS MRM Acquisition S3->S4 C18 Column S5 5. Data Validation Racemate Control Check S4->S5 Rs > 1.5

Caption: Self-validating analytical workflow for the stereochemical differentiation of quinuclidine isomers.

By integrating these mechanistic insights with rigorous, self-validating protocols, analytical scientists can confidently characterize (S)-Quinuclidin-3-amine, ensuring the safety and efficacy of downstream pharmaceutical products[6].

References

  • Fragmentation pathway of solifenacin. The exact masses of the fragments... - ResearchGate. 1

  • LC-MS Method for the Identification of Solifenacin Degradation Products: An Application Note - Benchchem. 2

  • LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products - ResearchGate. 4

  • CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever - PMC. 3

  • Differentiating Epiquinine from its Isomers using Mass Spectrometry: A Comparative Guide - Benchchem. 5

  • Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. 6

Sources

Comparative

Chiral HPLC Column Selection Guide for (S)-Quinuclidin-3-amine Hydrochloride Enantiomeric Separation

Executive Summary (S)-Quinuclidin-3-amine is a privileged, conformationally rigid chiral bicyclic scaffold utilized in the synthesis of muscarinic antagonists, squalene synthase inhibitors, and bifunctional organocatalys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Quinuclidin-3-amine is a privileged, conformationally rigid chiral bicyclic scaffold utilized in the synthesis of muscarinic antagonists, squalene synthase inhibitors, and bifunctional organocatalysts. However, determining the enantiomeric excess (ee%) of its dihydrochloride salt presents a classic analytical bottleneck.

As a Senior Application Scientist, I frequently observe laboratories struggling with the enantioseparation of aliphatic, basic chiral amines. This guide objectively compares the two primary chromatographic strategies—Direct Separation via crown ether phases and Indirect Separation via pre-column derivatization—providing the mechanistic causality and self-validating protocols necessary to achieve baseline resolution.

The Physicochemical Challenge: Mechanistic Causality

(S)-Quinuclidin-3-amine dihydrochloride possesses three problematic traits that render standard High-Performance Liquid Chromatography (HPLC) ineffective:

  • Extreme Basicity & Polarity: The molecule contains both a tertiary quinuclidine nitrogen and a primary amine. These basic centers interact strongly with residual surface silanols on standard silica-based columns, leading to severe peak tailing and irreversible adsorption.

  • Lack of a UV Chromophore: The aliphatic bicyclic structure lacks conjugated π -systems, rendering standard UV detection (e.g., 254 nm) virtually useless without derivatization.

  • Salt Form: The dihydrochloride salt is highly water-soluble but entirely insoluble in typical normal-phase eluents (hexane/isopropanol), necessitating either in-situ free-basing or aqueous-compatible stationary phases.

To overcome these hurdles, chromatographers must select a column and workflow that addresses both the detection limits and the basicity of the analyte.

Primary Separation Strategies: Direct vs. Indirect

Strategy A: Direct Separation via Crown Ether Columns

Mechanism: Crown ether chiral stationary phases (CSPs), such as the Daicel CROWNPAK CR(+), are specifically engineered to recognize primary amines. The chiral discrimination relies on the formation of a host-guest inclusion complex between the fully protonated primary amine ( −NH3+​ ) of the quinuclidine and the chiral crown ether cavity[1].

  • Causality: Because this interaction strictly requires the amine to be protonated, the mobile phase must be highly acidic (typically pH 1.0 – 2.0).

  • Advantage: Eliminates sample preparation; the dihydrochloride salt can be injected directly[2].

  • Limitation: Requires a low-wavelength UV detector (200-210 nm) or Mass Spectrometry (MS).

Strategy B: Indirect Separation via Pre-Column Derivatization

Mechanism: Reacting the primary amine with an achiral derivatizing agent (e.g., benzoyl chloride) or a chiral acid chloride solves two problems simultaneously: it introduces a strong UV chromophore and masks the polarity of the primary amine[3]. The resulting amide is then separated on standard immobilized polysaccharide columns (e.g., Chiralpak IC) or coated phases (e.g., Chiralcel OD-H)[4].

  • Causality: Even after derivatizing the primary amine, the tertiary quinuclidine nitrogen remains basic. Therefore, a basic additive like Diethylamine (DEA) must be added to the mobile phase to competitively bind residual silanols and prevent peak tailing[3].

  • Advantage: Enables robust, high-sensitivity detection at 254 nm with excellent column loadability.

  • Limitation: Introduces a synthetic step. If the derivatization does not reach 100% conversion, kinetic resolution may occur, artificially skewing the measured ee%.

Comparative Performance Data

ParameterStrategy A: Direct SeparationStrategy B: Indirect Separation
Recommended Column Daicel CROWNPAK CR(+)Chiralpak IC / Chiralcel OD-H
Stationary Phase Chiral Crown EtherImmobilized/Coated Polysaccharide
Mobile Phase Aqueous Acidic (pH 1.5 HClO₄)Normal Phase (Hexane/IPA/DEA)
Sample Preparation None (Direct dissolution)Derivatization required (e.g., Benzoylation)
Detection Mode Low UV (210 nm) or LC-MSStandard UV (254 nm)
Resolution ( Rs​ ) Moderate ( Rs​ ~ 1.5 - 2.0)High ( Rs​ > 2.5)
Primary Use Case High-throughput screening, MS-compatibleHigh-sensitivity UV quantification

Visualizing the Workflow & Mechanistic Pathways

Chiral_HPLC_Strategy cluster_direct Strategy A: Direct Separation cluster_indirect Strategy B: Indirect Separation Start Analyte: Racemic 3-Aminoquinuclidine 2HCl Acidify Dissolve in pH 1.5 HClO4 (Protonation to -NH3+) Start->Acidify No Derivatization Deriv Free-base & Derivatize (e.g., Benzoylation) Start->Deriv Needs Chromophore Crown CROWNPAK CR(+) (Crown Ether Inclusion) Acidify->Crown Detect1 Detection: Low UV (210nm) / MS Crown->Detect1 Poly Chiralpak IC / OD-H (Polysaccharide CSP) Deriv->Poly Detect2 Detection: Standard UV (254nm) Poly->Detect2

Decision workflow and mechanistic pathways for the enantiomeric separation of 3-Aminoquinuclidine.

Self-Validating Experimental Protocols

Protocol A: Direct Separation using CROWNPAK CR(+)
  • Self-Validation Check: Always inject a racemic standard of 3-aminoquinuclidine dihydrochloride first. On a CR(+) column, the (D)-enantiomer (which corresponds to the (R)-configuration for this specific amine) typically elutes before the (S)-enantiomer due to the spatial constraints of the crown ether cavity[1]. Baseline resolution ( Rs​ > 1.5) must be confirmed before analyzing the pure (S)-enantiomer batch.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using perchloric acid (HClO₄) in ultrapure water. Filter through a 0.22 µm hydrophilic membrane.

  • Sample Preparation: Dissolve the (S)-Quinuclidin-3-amine dihydrochloride sample directly in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)

    • Flow Rate: 0.6 mL/min

    • Temperature: 15°C. (Expert Note: Lowering the column temperature thermodynamically stabilizes the host-guest inclusion complex, significantly improving resolution).

    • Detection: UV at 210 nm (or LC-MS in positive ESI mode).

Protocol B: Pre-Column Derivatization & Normal Phase HPLC
  • Self-Validation Check: Derivatize a racemic mixture and monitor the reaction via achiral LC or TLC to ensure 100% conversion. Incomplete conversion will cause kinetic resolution, invalidating the downstream ee% calculation.

Step-by-Step Methodology:

  • Derivatization Step:

    • Suspend 10 mg of (S)-Quinuclidin-3-amine dihydrochloride in 1 mL of anhydrous dichloromethane (DCM).

    • Add 3 molar equivalents of triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free base.

    • Add 1.2 molar equivalents of benzoyl chloride dropwise at 0°C.

    • Stir for 2 hours at room temperature. Quench with water, extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent.

  • Sample Preparation: Dissolve the resulting benzamide derivative in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IC or Chiralcel OD-H (250 x 4.6 mm, 5 µm)[3][4].

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm.

References

  • Analysis of Chiral Organic Molecules: Methodology and Applications. DOKUMEN.PUB. Available at:[Link]

  • PITANT SERIES - Medicinal Chemistry International. Blogspot. Available at:[Link]

Sources

Validation

Validating biological activity of (S)-Quinuclidin-3-amine hydrochloride analogs

Validating the Biological Activity of (S)-Quinuclidin-3-amine Hydrochloride Analogs: A Comparative Pharmacological Guide Executive Summary & Scaffold Significance The (S)-quinuclidin-3-amine hydrochloride scaffold is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of (S)-Quinuclidin-3-amine Hydrochloride Analogs: A Comparative Pharmacological Guide

Executive Summary & Scaffold Significance

The (S)-quinuclidin-3-amine hydrochloride scaffold is a privileged, rigid bicyclic amine structure widely utilized in the rational design of neuroactive, urological, and epigenetic therapeutics. The intrinsic rigidity of the quinuclidine ring locks the basic nitrogen into an optimal spatial trajectory, allowing it to serve as a superior hydrogen-bond donor/acceptor within the orthosteric binding pockets of diverse biological targets.

This guide provides a comprehensive framework for validating the biological activity of (S)-quinuclidin-3-amine analogs, objectively comparing their performance against flexible or non-chiral alternatives across two primary domains: G-protein-coupled receptor (GPCR) modulation (e.g., Muscarinic M3 and 5-HT3 receptors) and epigenetic enzyme inhibition (e.g., N-terminal Rcc1 methyltransferase 1, NTMT1).

Comparative Pharmacological Profiling

When developing novel (S)-quinuclidin-3-amine analogs, researchers must benchmark their binding kinetics, cellular permeability, and functional efficacy against established reference compounds.

Causality in Structural Design: The transition from flexible aliphatic amines to the rigid (S)-quinuclidin-3-amine core fundamentally alters pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For example, in the development of NTMT1 inhibitors, highly potent bisubstrate inhibitors (IC50 = 140 pM) fail as clinical candidates because they are completely impermeable to cell membranes[1]. By incorporating the (S)-quinuclidin-3-amine moiety (as seen in Venglustat analogs), researchers successfully achieve cell permeability and oral bioavailability while retaining nanomolar target engagement[1]. Similarly, in GPCR targeting, the 3-aminoquinuclidinyl derivative Zacopride acts as a potent 5-HT3 receptor antagonist, with its radiolabeled analog exhibiting sub-nanomolar affinity ( Ki​ = 0.19 nM)[2].

Table 1: Comparative Performance of (S)-Quinuclidin-3-amine Analogs vs. Alternatives

Compound ClassTarget SystemRepresentative CompoundBinding Affinity ( Ki​ ) / Potency ( IC50​ )Key Pharmacological Advantage / Limitation
(S)-Quinuclidin-3-amine Analog 5-HT3 Receptor[125I]DAIZAC Ki​ = 0.19 nMEnhanced selectivity and high uptake in receptor-rich brain areas[2].
Flexible Amine Alternative 5-HT1A Receptor[11C]CUMI-101 Ki​ = 0.15 nMPotent, but lacks the rigid quinuclidine core's specific orienting properties[2].
(S)-Quinuclidin-3-amine Analog NTMT1 EnzymeVenglustat Analog (GD433) IC50​ = 27 nMHigh cell permeability and oral bioavailability ( Cmax​ = 81.9 ng/mL)[1].
Bisubstrate Inhibitor NTMT1 EnzymeRecombinant Inhibitors IC50​ = 140 pMHighly potent biochemically, but impermeable to cell membranes[1].
Quinuclidine Derivative Muscarinic M3Solifenacin Ki​ = 12 nMPersistent binding; high bladder selectivity over salivary glands[3],[4].

Experimental Workflows: A Self-Validating Protocol System

To rigorously validate these analogs, a two-tiered experimental system is required: Radioligand Binding Assays to quantify thermodynamic affinity, followed by Functional Assays to confirm cellular efficacy.

Protocol 1: Ex Vivo Radioligand Binding Assay (Affinity Validation)

Objective: Quantify the binding affinity ( Ki​ ) of (S)-quinuclidin-3-amine analogs to muscarinic receptors. Causality & Design: We utilize [N-methyl-3H]-scopolamine methyl chloride ([3H]NMS) as the radioligand because it provides a reliable, high-affinity baseline for competitive displacement[3].

Step-by-Step Methodology:

  • Tissue Preparation (Critical Step): Homogenize target tissues (e.g., rat bladder detrusor muscle) in 30 mM Na+/HEPES buffer (pH 7.5) strictly at 4°C. Causality: Previous ex vivo studies demonstrate that the dissociation of quinuclidine-based antagonists from receptor sites is extremely slow at 4°C. Conducting all preparation steps at this temperature prevents premature ligand washout and preserves the integrity of the receptor-ligand complexes[3].

  • Incubation: Incubate 300–500 µg of tissue homogenate with varying concentrations of [3H]NMS (0.01–1.5 nM) and the test analog (10^-11 to 10^-5 M)[5].

  • Equilibration: Allow the mixture to incubate for 60 minutes at 25°C to ensure the competitive binding reaches thermodynamic equilibrium[5].

  • Separation: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters to separate membrane-bound radioligand from free radioligand[3].

  • Quantification: Rinse filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Validation)

Objective: Confirm that the binding of the analog functionally antagonizes target receptor signaling. Causality & Design: While Protocol 1 confirms binding, it cannot distinguish an agonist from an antagonist. Because M3 receptors are Gq-coupled, their activation stimulates phospholipase C (PLC), leading to intracellular Ca2+ release[4]. By measuring Ca2+ flux, we create a self-validating loop that proves the analog's functional antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed bladder smooth muscle cells in 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 3 µM) for 45 minutes at 37°C. Wash thoroughly to remove extracellular dye.

  • Equilibration: Pre-incubate the cells with the (S)-quinuclidin-3-amine analog for 30 minutes to establish receptor blockade.

  • Stimulation: Inject 10 µM carbachol to stimulate Gq-coupled Ca2+ mobilization[4].

  • Detection: Record fluorescence continuously using a fluorometric imaging plate reader (FLIPR) to calculate the functional IC50​ .

Mechanistic Visualizations

G Core (S)-Quinuclidin-3-amine Scaffold Rigid Bicyclic Amine GPCR GPCR Modulation (Muscarinic / 5-HT3) Core->GPCR Derivatization (e.g., Zacopride) Enzyme Epigenetic Enzyme Inhibition (NTMT1) Core->Enzyme Derivatization (e.g., Venglustat analogs) GPCR_Adv High Affinity (Ki < 1 nM) Optimal Orthosteric Fit GPCR->GPCR_Adv Enzyme_Adv Cell Permeable & Orally Bioavailable Overcomes Bisubstrate Impermeability Enzyme->Enzyme_Adv

Caption: Structural divergence of the (S)-quinuclidin-3-amine scaffold yielding distinct pharmacological advantages.

Workflow Step1 Tissue Homogenization Strictly at 4°C Step2 Radioligand Incubation [3H]NMS + Analog (25°C) Step1->Step2 Prevents complex dissociation Step3 Rapid Filtration GF/B Filters Step2->Step3 Reaches equilibrium Step4 Scintillation Counting Quantify Bound[3H] Step3->Step4 Isolates membranes

Caption: Step-by-step workflow for the competitive radioligand binding assay highlighting temperature causality.

References

  • Source: nih.
  • Source: jst.go.
  • Source: mdpi.
  • Source: apexbt.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

(S)-Quinuclidin-3-amine Hydrochloride: Comprehensive Disposal and Operational Safety Guide

In pharmaceutical development, (S)-Quinuclidin-3-amine dihydrochloride (CAS: 119904-90-4) is a critical chiral building block, most notably utilized as an intermediate in the synthesis of 5-HT3 receptor antagonists like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, (S)-Quinuclidin-3-amine dihydrochloride (CAS: 119904-90-4) is a critical chiral building block, most notably utilized as an intermediate in the synthesis of 5-HT3 receptor antagonists like Palonosetron. While its bicyclic quinuclidine ring is highly valued in medicinal chemistry for its rigid conformation, the compound’s physicochemical properties—specifically its high nitrogen and chlorine content—present unique logistical and environmental challenges during disposal.

This guide provides drug development professionals and laboratory safety officers with an authoritative, step-by-step operational plan for the safe handling, containment, and EPA-compliant destruction of (S)-Quinuclidin-3-amine hydrochloride waste.

Hazard Causality & Risk Mitigation

Understanding the molecular behavior of a chemical is the foundation of laboratory safety. (S)-Quinuclidin-3-amine dihydrochloride is classified as a Combustible Solid (Storage Class 11) and a severe irritant .

  • Irritation Causality (H315, H319, H335): The compound acts as a localized irritant upon contact with mucous membranes. When dissolved in ambient moisture (such as sweat or tear film), the dihydrochloride salt dissociates, creating a localized acidic microenvironment that disrupts cellular lipid bilayers, leading to acute inflammation.

  • Combustion Causality: The organic quinuclidine backbone is highly combustible. However, because the molecule contains two moles of hydrochloric acid per mole of amine, thermal degradation without proper environmental controls will release highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx) 1.

Quantitative Hazard Summary
Property / HazardData / ClassificationOperational Implication
CAS Number 119904-90-4Unique identifier required for hazardous waste manifests.
Molecular Formula C₇H₁₄N₂ · 2HClHigh Cl/N stoichiometry dictates incineration with scrubbing.
GHS Hazard Codes H315, H319, H335Mandates N95 particulate respirators, nitrile gloves, and goggles.
Storage Class 11 (Combustible Solids)Must be strictly segregated from strong oxidizing agents.
Incompatibilities Oxidizing agentsRisk of rapid, uncontrolled exothermic oxidation.

Spill Response and Containment Workflow

In the event of an accidental powder release, standard sweeping is insufficient and potentially dangerous due to the risk of aerosolizing the combustible dust.

Step-by-Step Containment Protocol:

  • Isolate the Area: Immediately evacuate non-essential personnel and eliminate all local ignition sources.

    • Causality: Airborne amine hydrochloride dust can form explosive mixtures with air. Removing ignition sources prevents deflagration.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves.

  • Dampen the Spill: Lightly mist the spilled powder with a minimal amount of water or an inert solvent (e.g., isopropanol) using a spray bottle.

    • Causality: Dampening increases the cohesive forces between particles, preventing the generation of inhalable, combustible dust during mechanical collection.

  • Mechanical Collection: Use non-sparking tools (e.g., conductive plastic or brass scoops) to collect the dampened material.

  • Primary Packaging: Transfer the collected waste into a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to the acidic nature of the hydrochloride salt, preventing container degradation.

  • Self-Validating Check: After collection, swab the spill area with moistened pH paper. A pH of 5.5 to 7.0 indicates successful removal of the acidic hydrochloride residue. If the pH is < 5.0, wash the area with a dilute sodium bicarbonate solution and re-test.

Standard Operating Procedure (SOP) for Final Disposal

Because of the stoichiometric presence of chlorine and nitrogen, (S)-Quinuclidin-3-amine hydrochloride cannot be disposed of in standard municipal landfills or basic incinerators. It requires a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing 2.

Thermal Destruction & Scrubbing Protocol
  • Waste Segregation: Store the sealed HDPE waste containers in a cool, dry, well-ventilated area, strictly isolated from nitrates, chlorine bleaches, and oxidizing acids.

  • Primary Incineration: The waste is introduced into the primary chamber of a rotary kiln incinerator operating at >800°C.

    • Causality: This extreme thermal energy is required to cleave the highly stable bicyclic quinuclidine ring and vaporize the carbon backbone.

  • Afterburner Processing: The resulting exhaust gases are routed into an afterburner operating at >1000°C with an extended residence time (typically >2 seconds).

    • Causality: Ensures complete thermal oxidation of any unburned Volatile Organic Compounds (VOCs) and converts toxic Carbon Monoxide (CO) into Carbon Dioxide (CO₂).

  • Alkaline Flue Gas Scrubbing: The hot effluent gas, now rich in HCl and NOx, is passed through a wet scrubber system utilizing a counter-current spray of 10-20% Sodium Hydroxide (NaOH) solution.

    • Causality: The alkaline spray reacts with the acidic gases ( HCl+NaOH→NaCl+H2​O ), neutralizing them into harmless aqueous salts and preventing the atmospheric release of corrosive acid rain precursors.

  • Self-Validating System (Scrubber Effluent): The disposal facility must continuously monitor the pH of the scrubber's aqueous effluent.

    • Validation: A drop in effluent pH below 7.5 indicates NaOH depletion and incomplete HCl neutralization. This must trigger an automated interlock to halt the incinerator feed until the alkaline stoichiometry is restored.

Disposal Workflow Visualization

G A Waste Generation (S)-Quinuclidin-3-amine HCl B Solid Waste Segregation (Isolate from Oxidizers) A->B C Primary Combustion (>800°C) (Thermal Ring Cleavage) B->C D Afterburner (>1000°C) (CO & VOC Oxidation) C->D E Alkaline Flue Gas Scrubber (HCl & NOx Neutralization) D->E F Effluent pH Validation (Self-Validating Step) E->F G EPA-Compliant Emission F->G

Figure 1: Workflow for thermal destruction and emission scrubbing of amine hydrochloride waste.

Regulatory Compliance

When manifesting this waste for commercial transport to a disposal facility, ensure it is classified correctly under local environmental regulations. While not carrying a specific EPA "P" or "U" listed waste code, it must be handled as a characteristic hazardous waste due to its combustible and irritant properties. Always verify that your contracted waste disposal vendor explicitly utilizes flue gas scrubbing capabilities, as standard medical or municipal incinerators will fail EPA emission standards when processing halogenated amine salts.

References

  • Sigma-Aldrich. "(S)-(−)-3-Aminoquinuclidine dihydrochloride Safety Data Sheet." MilliporeSigma.
  • ChemicalBook. "3-BUTYN-1-AMINE HYDROCHLORIDE Disposal Protocols." ChemicalBook Safety Database.
  • U.S. Environmental Protection Agency (EPA). "Toxic Pollutant Identification: Amination Processes." EPA NEPIS Archive.

Sources

Handling

Personal protective equipment for handling (S)-Quinuclidin-3-amine hydrochloride

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets by providing the mechanistic reasoning behind safety protocols. Understanding why a chemical behaves the way it d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets by providing the mechanistic reasoning behind safety protocols. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety and operational excellence.

Here is the comprehensive operational and safety guide for handling (S)-Quinuclidin-3-amine dihydrochloride (CAS: 119904-90-4).

Chemical Profile & Operational Context

(S)-Quinuclidin-3-amine dihydrochloride is a highly valued chiral building block in medicinal chemistry, predominantly utilized in the synthesis of serotonin 5-HT3 receptor antagonists (such as palonosetron) and other neuro-therapeutics. While its unique bicyclic structure is critical for target receptor binding, its physical state as a dihydrochloride salt introduces specific handling, storage, and safety challenges that must be rigorously managed.

Mechanistic Hazard Assessment: The Causality of PPE Selection

Standard safety protocols often list required Personal Protective Equipment (PPE) without context. To build a self-validating safety culture, personnel must understand the chemical interactions dictating these requirements, as outlined by authoritative sources like the .

  • Skin and Eye Irritation (H315, H319): In its dihydrochloride salt form, this compound is highly hygroscopic and water-soluble. When the fine crystalline powder comes into contact with the natural moisture of the skin, eyes, or mucous membranes, it rapidly dissolves. This dissolution creates a localized acidic microenvironment that disrupts cellular membranes, leading to acute irritation and potential chemical micro-burns.

  • Respiratory Tract Irritation (H335): The milling and transfer of this powder inevitably generate fine airborne particulates. If inhaled, this hygroscopic salt deposits in the upper respiratory tract, dissolving in mucosal fluids to cause immediate respiratory irritation, coughing, and inflammation.

  • Combustibility: Classified as a combustible solid (Storage Class 11), it must be handled away from open flames, static discharge, and strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE is mandatory. The table below summarizes the quantitative and qualitative requirements for safe handling.

PPE CategorySpecification / StandardOperational Causality
Respiratory Protection N95 (US) or FFP2/P2 (EN 143) half-maskFilters fine particulates (<5 µm) generated during weighing, preventing mucosal deposition and H335 respiratory irritation.
Eye Protection Snug-fitting safety goggles or face shieldPrevents airborne dust from contacting the tear film, mitigating acute H319 ocular irritation and acidic micro-burns.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a chemical barrier against the hygroscopic salt. Nitrile is preferred over latex due to superior chemical resistance.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents accumulation of combustible dust on personal clothing and protects against accidental spills (H315).

Experimental Protocol: Safe Handling & Stock Solution Preparation

When preparing stock solutions for biochemical assays or amide coupling reactions, maintaining the integrity of the chiral center and preventing degradation is paramount. As noted by [1], proper storage of the resulting solution is critical to prevent product inactivation.

Step-by-Step Methodology:

  • Preparation & Donning: Don all required PPE (N95, goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm.

  • Weighing: Tare an anti-static weigh boat inside the fume hood. To minimize aerosolization and static cling, use a static-free micro-spatula to transfer the powder.

  • Solvent Addition: Transfer the pre-weighed solid into a sterile, amber glass vial. Slowly add the appropriate solvent (e.g., Ultra-pure water, DMSO, or Methanol). Causality Note: The dihydrochloride salt exhibits excellent aqueous solubility, making water an ideal solvent for biological assays.

  • Dissolution: Seal the vial tightly. Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-3 minutes until the solution is completely clear. Self-Validation: A visually clear solution confirms complete dissolution and prevents concentration gradients.

  • Aliquot & Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots. Store at -80°C for up to 6 months, or -20°C for up to 1 month.

PrepWorkflow Start 1. PPE Donning (N95, Nitrile, Goggles) Weighing 2. Fume Hood Weighing (Anti-static tools) Start->Weighing Transfer to hood Solvent 3. Solvent Addition (Water/DMSO/MeOH) Weighing->Solvent Add to amber vial Mixing 4. Vortex & Sonicate (Ensure full dissolution) Solvent->Mixing Seal vial tightly Storage 5. Aliquot & Store (-80°C for 6 months) Mixing->Storage Verify clarity

Workflow for the safe handling and preparation of (S)-Quinuclidin-3-amine dihydrochloride solutions.

Spill Management and Disposal Plan

A localized spill of (S)-Quinuclidin-3-amine dihydrochloride requires immediate, methodical action to prevent aerosolization and cross-contamination. The physical specifications provided by [2] and [3] emphasize its stability but highlight the need for careful physical handling.

Spill Response Methodology:

  • Assessment: Identify if the spill is a dry powder or a prepared liquid solution.

  • Powder Spill Containment: Do not dry sweep, as this mechanically aerosolizes the respiratory irritant. Gently cover the powder with damp paper towels. The moisture safely dissolves the powder in a controlled manner while suppressing dust.

  • Liquid Spill Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Using a plastic scoop, transfer the absorbed material or damp towels into a dedicated, sealable hazardous waste bag.

  • Decontamination: Wipe the affected surface with a fresh damp cloth, followed by a 70% ethanol wipe to remove any residual organic residue.

  • Disposal: Label the container as "Hazardous Waste: Combustible Solid / Irritant (Amine Hydrochloride)" and transfer to the Environmental Health and Safety (EHS) department for incineration.

SpillResponse Detect Spill Detected Assess Assess State Detect->Assess Powder Powder Spill: Cover with damp towels Assess->Powder Solid Liquid Liquid Spill: Apply inert absorbent Assess->Liquid Solution Collect Collect in HazMat Bag Powder->Collect Liquid->Collect Dispose EHS Incineration Collect->Dispose

Decision matrix and procedural pathway for (S)-Quinuclidin-3-amine dihydrochloride spills.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.